NP3-146
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H27ClN2O5S |
|---|---|
Molecular Weight |
443.0 g/mol |
IUPAC Name |
1-[4-chloro-2,6-di(propan-2-yl)phenyl]-3-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylurea |
InChI |
InChI=1S/C20H27ClN2O5S/c1-11(2)15-8-14(21)9-16(12(3)4)18(15)22-19(24)23-29(26,27)17-7-13(10-28-17)20(5,6)25/h7-12,25H,1-6H3,(H2,22,23,24) |
InChI Key |
RTJGVFANTDWUEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1NC(=O)NS(=O)(=O)C2=CC(=CO2)C(C)(C)O)C(C)C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the NP3-146 NLRP3 Inhibitor: Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of NP3-146, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. This document details the inhibitor's interaction with its target, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to the NLRP3 Inflammasome and its Role in Inflammation
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that assembles in response to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which are signals of infection, cellular stress, or tissue injury.[1][4]
Activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines such as tumor necrosis factor-alpha (TNF-α). This leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.
-
Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and pore-forming toxins like nigericin, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.
Upon assembly, pro-caspase-1 undergoes auto-catalytic cleavage to its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[1] Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4]
Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders.[1][3] This makes the NLRP3 inflammasome a highly attractive therapeutic target.
This compound: A Direct Inhibitor of the NLRP3 Inflammasome
This compound is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. It is an analog of the well-characterized NLRP3 inhibitor MCC950.[1][5]
Mechanism of Action
This compound directly targets the NLRP3 protein to prevent its activation. The core of its mechanism lies in its ability to bind to the NACHT domain of NLRP3, an essential component for the protein's ATPase activity and subsequent oligomerization.
The crystal structure of the human NLRP3 NACHT domain in complex with this compound (PDB ID: 7ALV) reveals that the inhibitor binds to a pocket adjacent to the ATP-binding site.[5][6][7] This binding acts as an "intramolecular glue," locking the NLRP3 protein in an inactive conformation.[7] By stabilizing this closed, auto-inhibited state, this compound prevents the conformational changes that are necessary for NLRP3 to oligomerize and assemble the functional inflammasome complex.[5]
Specifically, the urea group of this compound forms a critical polar contact with Alanine 228 within the Walker A motif of the NACHT domain.[5][8] The inhibitor also establishes important interactions with Arginine 578 of the helical domain 2 (HD2) and Arginine 351 of the nucleotide-binding domain (NBD).[5][8] This intricate network of interactions effectively prevents ATP hydrolysis and the subsequent steps leading to inflammasome activation.
dot
Caption: NLRP3 Inflammasome Signaling Pathway and this compound Inhibition.
Quantitative Data
The inhibitory activity of this compound has been quantified in cellular assays. The following table summarizes the reported potency of this compound. It is important to note the discrepancy in the reported IC50 values, which may be due to different experimental conditions or the specific analog used (e.g., a fluorescent probe version).
| Parameter | Cell Type | Stimulus | Value | Reference |
| IC50 for IL-1β release | Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | 171 nM | [9] |
| Concentration for NLRP3 activity inhibition | Not specified | Not specified | 20 nM | [10][11] |
| Effective concentration for regulating cleaved Caspase-1 and IL-1β | Bone Marrow-Derived Macrophages (BMDMs) | Not specified | 50-500 nM | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
IL-1β Release Assay in Bone Marrow-Derived Macrophages (BMDMs)
This assay is fundamental for quantifying the inhibitory effect of compounds on NLRP3 inflammasome activation by measuring the secretion of mature IL-1β.
dot
Caption: Experimental Workflow for IL-1β Release Assay.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
Complete DMEM (with 10% FBS, penicillin/streptomycin)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
Phosphate-buffered saline (PBS)
-
IL-1β ELISA kit
Procedure:
-
Cell Culture and Plating:
-
Culture BMDMs in complete DMEM.
-
Seed 2 x 10^5 BMDMs per well in a 96-well plate and allow them to adhere overnight.
-
-
Priming:
-
Prime the BMDMs with LPS (e.g., 1 µg/mL) for 4 hours.
-
-
Inhibition:
-
Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 15-30 minutes.
-
-
Activation:
-
Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 10 µM) for 2 hours or ATP (e.g., 5 mM) for 45 minutes.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
-
Quantification of IL-1β:
-
Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each concentration of this compound compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
-
ASC Speck Formation Assay by Immunofluorescence
This assay visualizes the formation of the ASC speck, a hallmark of inflammasome assembly, and can be used to assess the inhibitory effect of this compound on this process.
dot
Caption: Experimental Workflow for ASC Speck Formation Assay.
Materials:
-
BMDMs
-
Glass coverslips
-
LPS, Nigericin/ATP, this compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 or 0.1% saponin in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation and Treatment:
-
Seed BMDMs on glass coverslips in a 24-well plate.
-
Prime, inhibit with this compound, and activate the cells as described in the IL-1β release assay protocol (Section 4.1).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.[5]
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.[5]
-
Incubate with the primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.[5]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[5]
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.
-
Acquire images using a confocal microscope.
-
-
Data Analysis:
-
Count the number of cells with a distinct, single, large ASC speck per cell.
-
Calculate the percentage of cells with ASC specks for each treatment condition.
-
Compare the percentage of speck-forming cells in this compound-treated samples to the vehicle-treated control.
-
In Vivo Studies
Currently, there is limited publicly available in vivo data specifically for this compound. However, its close analog, MCC950, has been extensively studied in various animal models of inflammatory diseases. These studies have demonstrated that inhibition of the NLRP3 inflammasome can be a viable therapeutic strategy. For instance, MCC950 has shown efficacy in models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and in a mouse model of CAPS.[12] Given the similar mechanism of action, it is anticipated that this compound would exhibit comparable in vivo efficacy, though specific pharmacokinetic and pharmacodynamic studies for this compound are required to confirm this.
Conclusion
This compound is a potent and selective inhibitor of the NLRP3 inflammasome that acts by directly binding to the NACHT domain and stabilizing the inactive conformation of the NLRP3 protein. This mechanism effectively prevents inflammasome assembly and the subsequent release of pro-inflammatory cytokines. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on NLRP3-targeted therapeutics. Further in vivo studies on this compound will be crucial to fully elucidate its therapeutic potential.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [worldwide.promega.com]
- 5. Microscopic Detection of ASC Inflammasomes in Bone Marrow Derived Macrophages Post Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 7. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]
- 8. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NLRP3 Inflammasome Inhibitor: NP3-146 (NLRP3-IN-5)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Research into NLRP3 inflammasome inhibitors has identified several promising small molecules for the study of autoimmune and inflammatory diseases. Among these is the potent and selective inhibitor frequently referred to by two different identifiers: NP3-146 and NLRP3-IN-5. It is critical for researchers and drug development professionals to understand that This compound and NLRP3-IN-5 are synonyms for the same chemical entity. [1][2][3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, relevant experimental protocols, and visual representations of its biological pathways and experimental workflows.
Compound Identification and Properties
This compound is a sulfonylurea-containing small molecule that acts as a potent inhibitor of the NLRP3 inflammasome.[3] It is structurally an analog of the well-characterized NLRP3 inhibitor, MCC950.[4][5]
| Property | Value | Source |
| Synonyms | NLRP3-IN-5 | [1][2][3] |
| IUPAC Name | 1-[4-chloro-2,6-di(propan-2-yl)phenyl]-3-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylurea | [3] |
| CAS Number | 210826-47-4 | [2][3] |
| Molecular Formula | C20H27ClN2O5S | [3] |
| Molecular Weight | 442.96 g/mol | [1][3] |
| Inhibitory Activity (IC50) | 0.171 µM (171 nM) for IL-1β release in LPS/Nigericin-stimulated BMDM cells | [2][6] |
Mechanism of Action
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide array of pathogenic and endogenous danger signals.[7][8] Its activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[9][10]
This compound exerts its inhibitory effect by directly targeting the NLRP3 protein. Specifically, it binds to and locks the NACHT (NAIP, CIITA, HET-E, and TP1) domain of NLRP3.[2][6] This domain possesses essential ATPase activity and is critical for the oligomerization of NLRP3, a necessary step for inflammasome assembly and activation.[11][12][13] By locking the NACHT domain, this compound maintains the NLRP3 protein in an inactive conformation, thereby preventing inflammasome assembly and subsequent downstream events, including caspase-1 activation and the release of IL-1β and IL-18.[2][10]
References
- 1. This compound | NLRP3-IN-5 | Inflammasome NLRP3 inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 8. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brazilin is a natural product inhibitor of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NLRP3 inflammasome: structure, mechanism, drug-induced organ toxicity, therapeutic strategies, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NP3-146: A Potent and Selective NLRP3 Inflammasome Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of NP3-146, a novel small molecule inhibitor of the NLRP3 inflammasome. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting NLRP3-mediated inflammation.
Introduction
This compound, also known as NLRP3-IN-5, is a potent and selective inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a wide range of danger-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs), triggers the maturation and release of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive therapeutic target. This compound has emerged as a valuable research tool and a potential therapeutic agent for its ability to specifically block the activation of the NLRP3 inflammasome.
Chemical Structure and Properties
This compound is a sulfonylurea derivative with the chemical formula C20H27ClN2O5S. Its chemical structure and key properties are summarized in the tables below.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 1-[4-chloro-2,6-di(propan-2-yl)phenyl]-3-[[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonyl]urea |
| CAS Number | 210826-47-4 |
| Synonyms | NLRP3-IN-5 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C20H27ClN2O5S |
| Molecular Weight | 442.96 g/mol |
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex. This, in turn, blocks the downstream cascade of inflammatory events.
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is typically initiated by microbial components (e.g., lipopolysaccharide, LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and pore-forming toxins, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.
Once assembled, pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell, propagating the inflammatory response.
NP3-146: A Technical Overview of a Potent NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP3-146 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. Structurally related to the well-characterized inhibitor MCC950, this compound has emerged as a valuable tool for studying the role of NLRP3 in various pathological conditions and represents a promising scaffold for the development of novel therapeutics. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical characterization of this compound.
Discovery and Development Landscape
This compound was developed as part of the ongoing effort to identify and optimize small molecule inhibitors of the NLRP3 inflammasome. While the specific details of its discovery are not extensively published in public literature, it is understood to be a derivative of the sulfonylurea chemical class, similar to MCC950. The development of such inhibitors is driven by the significant therapeutic potential of targeting NLRP3 in diseases such as cryopyrin-associated periodic syndromes (CAPS), gout, cardiovascular diseases, and neurodegenerative disorders.[1] Companies like Nodthera have been actively patenting novel NLRP3 inhibitors, highlighting the intense research and development in this area.[2][3][4]
Mechanism of Action
This compound exerts its inhibitory effect through direct binding to the NACHT domain of the NLRP3 protein.[5] This interaction stabilizes the inactive conformation of NLRP3, thereby preventing its ATP hydrolysis-dependent activation and subsequent oligomerization.[6][7] By locking NLRP3 in this inactive state, this compound effectively blocks the assembly of the inflammasome complex, which in turn inhibits the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[8]
The crystal structure of the human NLRP3 NACHT domain in complex with this compound (PDB ID: 7ALV) has provided detailed insights into the molecular interactions underpinning its inhibitory activity.[6][7][9] Key binding interactions have been identified, including hydrogen bonds with the backbone of Ala228 in the Walker A motif and with the side chain of Arg578.[6] These interactions are crucial for stabilizing the inactive state of the protein.
Signaling Pathway of NLRP3 Inflammasome and Inhibition by this compound
Caption: Signaling pathway of NLRP3 inflammasome activation and inhibition by this compound.
Quantitative Data
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 (IL-1β release) | 0.171 µM (171 nM) | Lipopolysaccharide (LPS) and Nigericin-stimulated Bone Marrow-Derived Macrophages (BMDMs) | [5] |
| Inhibitory Concentration (IL-1β release) | 20 nM | Not specified | [7] |
Note: Further quantitative data regarding binding affinity (Kd), a broader range of IC50/EC50 values in different cellular assays, pharmacokinetic properties (ADME), and in vivo efficacy are not publicly available for this compound. For context, the related compound MCC950 has a reported KD value of 20 nM for binding to NLRP3.[10]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize NLRP3 inhibitors like this compound.
IL-1β Release Assay in Bone Marrow-Derived Macrophages (BMDMs)
This assay is a cornerstone for evaluating the potency of NLRP3 inhibitors.
Objective: To measure the concentration-dependent inhibition of IL-1β secretion from stimulated BMDMs by this compound.
Methodology:
-
Cell Culture: Primary bone marrow cells are harvested from mice and differentiated into macrophages over 7 days in the presence of M-CSF.
-
Priming: BMDMs are seeded in 96-well plates and primed with Lipopolysaccharide (LPS; typically 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control (e.g., DMSO) for 30-60 minutes.
-
NLRP3 Activation: The NLRP3 inflammasome is activated by adding a second stimulus, such as Nigericin (a potassium ionophore, typically 5-20 µM) or ATP (typically 5 mM), for 30-60 minutes.
-
Supernatant Collection: The cell culture supernatants are collected.
-
IL-1β Quantification: The concentration of mature IL-1β in the supernatants is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of IL-1β release is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.
ASC Speck Formation Assay
This imaging-based assay visualizes the assembly of the ASC adaptor protein into a large signaling complex, a hallmark of inflammasome activation.
Objective: To assess the ability of this compound to inhibit the formation of ASC specks in response to NLRP3 activation.
Methodology:
-
Cell Line: Immortalized macrophage cell lines stably expressing a fluorescently tagged ASC protein (e.g., ASC-GFP or ASC-mCherry) are commonly used.
-
Cell Seeding and Priming: Cells are seeded on glass-bottom plates or coverslips and primed with LPS as described in the IL-1β release assay.
-
Inhibitor Treatment: Cells are pre-treated with this compound or vehicle control.
-
NLRP3 Activation: NLRP3 is activated with a stimulus like Nigericin or ATP.
-
Imaging: Live-cell or fixed-cell imaging is performed using a fluorescence microscope.
-
Quantification: The percentage of cells containing a distinct, large fluorescent aggregate (the ASC speck) is quantified in multiple fields of view for each treatment condition.
-
Data Analysis: The reduction in the percentage of ASC speck-positive cells in the presence of this compound is calculated to determine its inhibitory effect on inflammasome assembly.
Generalized Discovery and Development Workflow for an NLRP3 Inhibitor
References
- 1. WO2020208249A1 - Nlrp3 inflammasome inhibition - Google Patents [patents.google.com]
- 2. A Patent Review of NLRP3 Inhibitors to Treat Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patents.justia.com [patents.justia.com]
- 4. Nodthera reports new NLRP3 inflammasome inhibitors | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of a small molecule inhibitor of the NLRP3 inflammasome and its potential use for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of NP3-146 in Inflammasome Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals and pathogens. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. NP3-146, a potent and specific small-molecule inhibitor of the NLRP3 inflammasome, has emerged as a valuable tool for researchers studying inflammasome-driven pathologies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for key experimental assays.
Mechanism of Action of this compound
This compound is an analog of MCC950, a well-characterized inhibitor of the NLRP3 inflammasome.[1] The primary mechanism of action for this compound involves its direct binding to the NACHT domain of the NLRP3 protein.[2] This interaction stabilizes the inactive conformation of NLRP3, thereby preventing its self-association and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[3] By inhibiting the formation of the NLRP3 inflammasome complex, this compound effectively blocks the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2]
The precise binding site of this compound within the NLRP3 NACHT domain has been elucidated through the crystal structure of the human NLRP3 NACHT domain in complex with this compound (PDB: 7ALV).[4][5] This structural information is invaluable for the rational design and optimization of next-generation NLRP3 inhibitors.
Quantitative Data on this compound Inhibitory Activity
The inhibitory potency of this compound has been quantified in various cellular assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Cell Type | Stimulation | IC50 Value | Reference |
| IL-1β Release | Bone Marrow-Derived Macrophages (BMDMs) | LPS and Nigericin | 0.171 µM | [2] |
| NLRP3 Activity and IL-1β Release | Not Specified | Not Specified | 20 nM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound in inflammasome research.
NLRP3 Inflammasome Activation and Inhibition Assay in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the induction of NLRP3 inflammasome activation in primary mouse BMDMs and the assessment of the inhibitory effect of this compound.
Materials:
-
Bone marrow cells isolated from mice
-
L-929 cell-conditioned medium (as a source of M-CSF)
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for mouse IL-1β
Procedure:
-
BMDM Differentiation:
-
Culture bone marrow cells in RPMI 1640 supplemented with 20% L-929 cell-conditioned medium for 7 days to differentiate them into macrophages.
-
On day 7, harvest the differentiated BMDMs and seed them in 96-well plates at a density of 1 x 10^5 cells/well.
-
-
Priming:
-
Prime the BMDMs with LPS (1 µg/mL) for 4 hours at 37°C. This step upregulates the expression of pro-IL-1β and NLRP3.
-
-
Inhibition with this compound:
-
After the priming step, remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 10 µM).
-
Pre-incubate the cells with this compound for 30 minutes at 37°C.
-
-
NLRP3 Activation:
-
Add Nigericin (10 µM) to the wells to activate the NLRP3 inflammasome.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plates at 500 x g for 5 minutes.
-
Collect the cell culture supernatants.
-
Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Western Blot Analysis of Caspase-1 Cleavage
This protocol details the detection of the active form of caspase-1 (p20 subunit) in cell lysates and supernatants by Western blotting to confirm the inhibitory effect of this compound on inflammasome activation.
Materials:
-
BMDMs or THP-1 cells
-
LPS
-
Nigericin
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-caspase-1 (for pro-caspase-1 and p20 subunit), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Seed and treat cells with LPS, this compound, and Nigericin as described in the previous protocol.
-
-
Sample Preparation:
-
Supernatants: Collect the cell culture supernatants and concentrate the proteins using methods such as trichloroacetic acid (TCA) precipitation.
-
Cell Lysates: Wash the cells with cold PBS and lyse them with RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from cell lysates and concentrated supernatants on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-caspase-1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Probe the cell lysate blot with an anti-GAPDH antibody as a loading control.
-
ASC Speck Formation Assay by Immunofluorescence
This protocol describes the visualization of ASC speck formation, a hallmark of inflammasome activation, and its inhibition by this compound using immunofluorescence microscopy.[1][7][8]
Materials:
-
BMDMs or THP-1 cells cultured on glass coverslips
-
LPS
-
Nigericin
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-ASC
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Cell Treatment:
-
Seed cells on glass coverslips in a 24-well plate and treat with LPS, this compound, and Nigericin as described previously.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-ASC antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
-
Imaging:
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Quantify the percentage of cells with ASC specks in different treatment groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the NLRP3 inflammasome signaling pathway, the point of inhibition by this compound, and a typical experimental workflow for its characterization.
Caption: NLRP3 inflammasome signaling pathway and inhibition by this compound.
Caption: Experimental workflow for characterizing this compound activity.
Conclusion
This compound is a powerful and specific inhibitor of the NLRP3 inflammasome, making it an indispensable tool for researchers investigating the role of NLRP3 in health and disease. Its well-defined mechanism of action, supported by structural data, provides a solid foundation for its use in target validation and drug discovery efforts. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for the characterization of this compound and other potential NLRP3 inhibitors, facilitating further advancements in the field of inflammasome research.
References
- 1. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adipogen.com [adipogen.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to NP3-146 Target Binding and Engagement
For Researchers, Scientists, and Drug Development Professionals
Abstract
NP3-146, also known as NLRP3-IN-5, is a potent and selective small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound directly binds to the NACHT domain of NLRP3, locking it in an inactive conformation and thereby preventing its activation and the subsequent downstream inflammatory cascade. This guide provides a comprehensive overview of the target binding and engagement of this compound, including its mechanism of action, quantitative binding data, and detailed experimental protocols for assessing its activity.
Mechanism of Action: Direct Inhibition of the NLRP3 Inflammasome
This compound exerts its inhibitory effect through direct binding to the NACHT domain of the NLRP3 protein. The NACHT domain is a central component of NLRP3, responsible for its oligomerization and ATPase activity, which are essential for inflammasome activation.
The crystal structure of the human NLRP3 NACHT domain in complex with this compound and ADP (PDB ID: 7ALV) has elucidated the precise molecular interactions. This compound binds to a specific pocket within the NACHT domain, acting as a molecular glue that stabilizes the inactive conformation of NLRP3. This binding prevents the necessary conformational changes that are required for NLRP3 to oligomerize and form a functional inflammasome complex.
Key interactions include:
-
The urea group of this compound forms a critical polar contact with Alanine 228 (Ala228) of the Walker A motif.
-
The sulfonyl group of the inhibitor interacts with Arginine 351 (Arg351) of the nucleotide-binding domain (NBD).
-
This compound also establishes important interactions with Arginine 578 (Arg578) of the helical domain 2 (HD2).
By locking the NACHT domain in an inactive state, this compound effectively terminates the signaling cascade that leads to the activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.
Quantitative Data
The following tables summarize the available quantitative data for this compound. It is important to note that a dissociation constant (Kd) for the direct binding of this compound to NLRP3 has not been publicly reported.
Table 1: Inhibitory Activity of this compound
| Assay Type | Cell Line | Stimulation | IC50 | Reference |
| IL-1β Release | Bone Marrow-Derived Macrophages (BMDM) | LPS/Nigericin | 0.171 µM | [1] |
| IL-1β Release | Not Specified | Not Specified | 20 nM | [2] |
Note: The discrepancy in the reported IC50 values may be attributable to different experimental conditions, such as cell type, stimulation method, or assay readout.
Signaling Pathways and Experimental Workflows
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow: IL-1β Release Assay
Caption: Workflow for determining the IC50 of this compound using an IL-1β release assay.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for assessing this compound target engagement using CETSA.
Experimental Protocols
IL-1β Release Assay
This protocol is designed to determine the in-vitro efficacy of this compound by measuring the inhibition of IL-1β release from stimulated macrophages.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or a suitable macrophage cell line (e.g., THP-1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Human or Mouse IL-1β ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL) for 3-4 hours in a 37°C, 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the LPS-containing medium and add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.
-
Activation: Add nigericin (5 µM) to each well (except for negative controls) to activate the NLRP3 inflammasome. Incubate for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol assesses the direct engagement of this compound with NLRP3 in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cells expressing NLRP3 (e.g., HEK293T overexpressing NLRP3, or a relevant immune cell line)
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies: anti-NLRP3, anti-loading control (e.g., GAPDH), and appropriate secondary antibodies
-
Western blot equipment and reagents
-
Thermal cycler or heating block
Procedure:
-
Cell Treatment: Culture cells to confluency. Treat the cells with this compound at a desired concentration (e.g., 10x IC50) or with a vehicle control for 1 hour.
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample.
-
Western Blotting: Separate the proteins from the soluble fraction by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with anti-NLRP3 and anti-loading control antibodies.
-
Data Analysis: Quantify the band intensities for NLRP3 at each temperature. Normalize the NLRP3 signal to the loading control. Plot the percentage of soluble NLRP3 relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Conclusion
This compound is a valuable research tool for studying the role of the NLRP3 inflammasome in health and disease. Its well-defined mechanism of action, characterized by direct binding to the NACHT domain of NLRP3, makes it a highly specific inhibitor. The experimental protocols provided in this guide offer a framework for researchers to investigate the target binding and engagement of this compound and to explore its therapeutic potential in various inflammatory conditions. Further studies are warranted to determine its binding affinity (Kd) and to establish a more comprehensive profile of its inhibitory activity across different cell types and disease models.
References
NP3-146: A Technical Guide for Investigating NLRP3-Driven Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a central role in the inflammatory response to a wide array of sterile and infectious stimuli.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory conditions, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, Alzheimer's disease, and atherosclerosis.[2][3] This has positioned the NLRP3 inflammasome as a key therapeutic target for a multitude of diseases. NP3-146, a potent and specific small-molecule inhibitor of NLRP3, has emerged as a valuable tool for investigating the role of the NLRP3 inflammasome in these disease states. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Mechanism of Action
This compound is a diarylsulfonylurea-containing compound and an analog of the well-characterized NLRP3 inhibitor MCC950.[1] It exerts its inhibitory effect through direct binding to the NACHT domain of the NLRP3 protein.[1][4][5] The NACHT domain possesses essential ATPase activity required for NLRP3 oligomerization and subsequent inflammasome assembly.[6][7]
The crystal structure of the human NLRP3 NACHT domain in complex with this compound (PDB: 7ALV) reveals that the inhibitor binds to a pocket formed by the four subdomains of the NACHT domain: the nucleotide-binding domain (NBD), helical domain 1 (HD1), winged-helix domain (WHD), and helical domain 2 (HD2).[1][8][9] this compound acts as a molecular glue, locking the NLRP3 protein in an inactive conformation and preventing the conformational changes necessary for its activation and the subsequent assembly of the inflammasome complex.[8][9] Specifically, the urea group of this compound forms a critical polar contact with Alanine 228 (Ala228) of the Walker A motif within the NBD, while its sulfonyl group interacts with Arginine 351 (Arg351).[1][10] It also forms important interactions with Arginine 578 (Arg578) of HD2.[10] By stabilizing this inactive state, this compound effectively blocks downstream events, including caspase-1 activation, and the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4][5][11]
Quantitative Data
The potency of this compound has been quantified in cell-based assays. The following table summarizes the key inhibitory concentration value.
| Parameter | Cell Type | Stimulation | Value | Reference |
| IC50 (IL-1β release) | Bone Marrow-Derived Macrophages (BMDMs) | LPS and Nigericin | 0.171 µM (171 nM) | [4][5] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures related to this compound, the following diagrams have been generated using the DOT language.
NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway.
Mechanism of this compound Inhibition
Caption: this compound stabilizes the inactive conformation of the NLRP3 NACHT domain.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound on IL-1β release.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound.
Protocol 1: Determination of this compound IC50 for IL-1β Release in Bone Marrow-Derived Macrophages (BMDMs)
This protocol outlines the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation by measuring IL-1β secretion.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
96-well cell culture plates
-
Mouse IL-1β ELISA kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of BMDMs:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with M-CSF for 6-7 days to differentiate them into macrophages.
-
On day 6 or 7, detach the cells, count them, and seed 2.5 x 10^5 cells per well in a 96-well plate. Allow the cells to adhere overnight.
-
-
Priming and Inhibition:
-
Prime the BMDMs with LPS (e.g., 500 ng/mL) in fresh media for 3-4 hours.[12]
-
Prepare serial dilutions of this compound in media.
-
After priming, gently wash the cells with PBS and replace the media with media containing the different concentrations of this compound. Incubate for 30-60 minutes.
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome by adding Nigericin (e.g., 10 µM) to each well.
-
Incubate the plate for 1 hour at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a mouse IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-1β concentration against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the IL-1β release.
-
Protocol 2: Western Blot for Caspase-1 Cleavage
This protocol is used to visualize the inhibition of caspase-1 activation, a direct downstream effect of NLRP3 inflammasome assembly.
Materials:
-
BMDMs cultured and treated as described in Protocol 1 (in larger format plates, e.g., 12-well)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-caspase-1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
After treatment, collect both the cell culture supernatant and the adherent cells.
-
Lyse the adherent cells in RIPA buffer.
-
For enhanced detection of cleaved caspase-1, the supernatant can be combined with the cell lysate.[4]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against caspase-1 overnight at 4°C. This will detect both the pro-caspase-1 (p45) and the cleaved active subunit (p20 or p10).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. A reduction in the cleaved caspase-1 band in the presence of this compound indicates inhibition.
-
Protocol 3: X-ray Crystallography of NLRP3 NACHT Domain with this compound (General Overview)
This protocol provides a general outline based on the successful crystallization of the NLRP3 NACHT domain with an inhibitor.[1][9]
Materials:
-
Expression vector containing the human NLRP3 NACHT domain (e.g., residues 131-679)
-
E. coli expression system
-
Purification resins (e.g., Ni-NTA, size-exclusion chromatography)
-
This compound
-
ADP
-
Crystallization screens and plates
Procedure:
-
Protein Expression and Purification:
-
Express the recombinant human NLRP3 NACHT domain in an E. coli expression system.
-
Purify the protein using a series of chromatography steps, such as affinity chromatography followed by size-exclusion chromatography, to obtain a highly pure and homogenous protein sample.
-
-
Complex Formation:
-
Incubate the purified NLRP3 NACHT domain with a molar excess of this compound and ADP. ADP is often included as it co-purifies with the NACHT domain and helps to stabilize its inactive conformation.[1]
-
-
Crystallization:
-
Screen for crystallization conditions using commercially available or in-house prepared screens. This is typically done using vapor diffusion methods (sitting or hanging drop).
-
Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement, using a known NACHT domain structure as a search model.
-
Refine the structure and build the model of this compound into the electron density map. The final structure of the NLRP3 NACHT-NP3-146 complex was solved at a resolution of 2.8 Å.[1][8]
-
Conclusion
This compound is a potent and specific inhibitor of the NLRP3 inflammasome with a well-defined mechanism of action. Its ability to directly bind to the NACHT domain and stabilize the inactive conformation of NLRP3 makes it an invaluable research tool for dissecting the role of the NLRP3 inflammasome in various physiological and pathological processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations of NLRP3-driven diseases, ultimately contributing to the development of novel therapeutic strategies.
References
- 1. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 8. Crystal Structure of NLRP3 NACHT Domain With an Inhibitor Defines Mechanism of Inflammasome Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. NLRP3 inflammasome-dependent and -independent interleukin-1β release by macrophages exposed to wear and corrosion products from CoCrMo implants | PLOS One [journals.plos.org]
- 12. rupress.org [rupress.org]
The NLRP3 Inflammasome Inhibitor NP3-146: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NP3-146, a potent and specific inhibitor of the NLRP3 inflammasome. This document details its chemical properties, mechanism of action, and provides comprehensive experimental protocols for its use in both in vitro and in vivo research settings.
Core Data Presentation
| Property | Value | Reference |
| CAS Number | 210826-47-4 | [1] |
| Molecular Weight | 442.96 g/mol | [1][2] |
| Synonyms | NLRP3-IN-5 | [1] |
Introduction to this compound and the NLRP3 Inflammasome
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. It is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.
This compound is a small molecule inhibitor that directly targets the NLRP3 protein. It functions by locking the NACHT domain of NLRP3 in an inactive conformation, thereby preventing the conformational changes necessary for inflammasome assembly and activation.
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
The canonical activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is typically initiated by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). This leads to the upregulation of NLRP3 and pro-IL-1β gene expression through the NF-κB signaling pathway.
-
Activation (Signal 2): A diverse range of stimuli, including ATP, nigericin, and monosodium urate (MSU) crystals, can trigger the assembly of the NLRP3 inflammasome. This assembly involves the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1.
The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and pyroptotic cell death. This compound directly binds to the NACHT domain of NLRP3, preventing its activation and the subsequent downstream signaling cascade.
Figure 1. Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Experimental Protocols
In Vitro Assessment of this compound Activity in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation and culture of murine BMDMs and the subsequent assessment of this compound's inhibitory effect on NLRP3 inflammasome activation.
3.1.1. Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs) [3][4][5]
-
Euthanize a C57BL/6 mouse according to institutional guidelines.
-
Sterilize the mouse by immersing it in 70% ethanol.
-
Dissect the femurs and tibias and remove all muscle and connective tissue.
-
Flush the bone marrow from the bones using a 27G needle and a syringe filled with DMEM.
-
Centrifuge the cell suspension at 300 x g for 10 minutes.
-
Lyse red blood cells using a suitable lysis buffer for 3 minutes at room temperature.
-
Wash the cells with DMEM and centrifuge again.
-
Resuspend the cell pellet in BMDM differentiation medium (DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of M-CSF).
-
Culture the cells in non-tissue culture treated petri dishes at 37°C in a 5% CO2 incubator.
-
Add fresh differentiation medium on day 3.
-
Harvest the differentiated, adherent macrophages on day 7 for experiments.
3.1.2. NLRP3 Inflammasome Activation and Inhibition Assay [6][7]
-
Seed the differentiated BMDMs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prime the cells with 500 ng/mL of lipopolysaccharide (LPS) in serum-free medium for 3-4 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30 minutes.
-
Activate the NLRP3 inflammasome by adding 5 mM ATP for 30-45 minutes or 10 µM nigericin for 45-60 minutes.
-
Collect the cell culture supernatants for analysis.
-
Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Assess caspase-1 activation by performing a Western blot on the cell supernatants for the cleaved p20 subunit of caspase-1 (see section 3.3).
In Vivo Assessment of this compound in a Monosodium Urate (MSU)-Induced Peritonitis Model[8][9]
This protocol describes the induction of sterile peritonitis in mice using MSU crystals and the evaluation of this compound's anti-inflammatory effects.
-
Prepare MSU crystals by dissolving uric acid in NaOH at 70°C, allowing it to crystallize, and then washing and sterilizing the crystals.
-
Administer this compound (e.g., 10-50 mg/kg) or vehicle to C57BL/6 mice via intraperitoneal (i.p.) or oral administration.
-
After a designated pre-treatment time (e.g., 30-60 minutes), inject 0.5 mg of MSU crystals in sterile PBS into the peritoneal cavity of the mice.
-
At a specified time point post-MSU injection (e.g., 6 hours), euthanize the mice.
-
Perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and collecting the fluid.
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Analyze the supernatant for IL-1β levels by ELISA.
-
Resuspend the cell pellet and perform cell counts and differential analysis (e.g., by flow cytometry) to determine the number of recruited neutrophils.
Western Blot Analysis of Cleaved Caspase-1 and IL-1β[8][10][11]
This protocol details the detection of the active, cleaved forms of caspase-1 and IL-1β in cell culture supernatants.
-
Precipitate the proteins from the collected cell culture supernatants using a methanol/chloroform precipitation method.
-
Wash the protein pellet with methanol and air-dry.
-
Resuspend the pellet in Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 15% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the cleaved p20 subunit of caspase-1 and the mature p17 subunit of IL-1β overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Conclusion
This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in health and disease. Its high potency and specificity make it suitable for a wide range of in vitro and in vivo applications. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of NLRP3 inhibition in various inflammatory conditions. It is recommended that researchers optimize these protocols for their specific experimental systems.
References
- 1. Isolation and Culture of Mouse Bone Marrow-derived Macrophages (BMM’phi’) [bio-protocol.org]
- 2. Isolation and Culture of Mouse Bone Marrow-derived Macrophages (BMM’phi’) [en.bio-protocol.org]
- 3. Isolation of BM Macrophage | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 4. How to culture Bone Marrow Derived Macrophages | Proteintech Group [ptglab.com]
- 5. Video: Isolation and Culture of Bone Marrow-Derived Macrophages from Mice [jove.com]
- 6. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide to NP3-146: A Selective NLRP3 Inflammasome Inhibitor for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NP3-146, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. This document consolidates essential information for researchers, including supplier and purchasing details, key technical data, experimental protocols, and a detailed visualization of its mechanism of action within the NLRP3 signaling pathway.
Core Concepts: this compound and the NLRP3 Inflammasome
The NOD-like receptor (NLR) family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3][4] Its activation is a key driver of inflammation in response to a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2][3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[1][2]
This compound is an experimental drug that functions as a direct inhibitor of the NLRP3 inflammasome.[5] It is a derivative of the well-characterized NLRP3 inhibitor MCC950 and operates by locking the NACHT domain of the NLRP3 protein, thereby preventing its activation and the subsequent inflammatory cascade.[6][7] This mechanism of action effectively blocks the release of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[5]
Supplier and Purchasing Information
For researchers interested in procuring this compound for laboratory use, several suppliers are available. It is important to note that this compound is intended for research use only (RUO) and not for human or veterinary use.[8][9]
| Supplier | Product Name(s) | Catalog Number | Purity | Notes |
| Probechem | This compound | PC-21639 | >98% (HPLC) | Available in 5 mg and 10 mg quantities.[8] |
| DC Chemicals | This compound | DC73535 | - | - |
| TargetMol | This compound, NLRP3-IN-5 | T6078 | 99.21% | - |
| MedKoo Biosciences | This compound | 125973 | >98% | May require custom synthesis with a minimum order of 1 gram.[9] |
| MedChemExpress | This compound, NLRP3-IN-5, this compound sodium | HY-145087, HY-145087A | - | Also available as a sodium salt.[6][7] |
Technical Data and Properties
Below is a summary of the key physicochemical and biological properties of this compound.
| Property | Value | Reference(s) |
| Chemical Name | N-((4-chloro-2,6-diisopropylphenyl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide | [9] |
| Synonyms | NLRP3-IN-5 | [10] |
| CAS Number | 210826-47-4 | [5][8] |
| Molecular Formula | C20H27ClN2O5S | [5][9][11] |
| Molecular Weight | 442.96 g/mol | [5][9][11] |
| IC50 (IL-1β release) | 0.171 µM (in LPS/Nigericin-stimulated BMDM cells) | [6][7][12] |
| Mechanism of Action | Locks the NACHT domain of NLRP3 | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound to study NLRP3 inflammasome inhibition.
In Vitro Inhibition of IL-1β Release in Bone Marrow-Derived Macrophages (BMDMs)
This protocol is adapted from studies demonstrating the inhibitory effect of this compound on IL-1β release in lipopolysaccharide (LPS) and nigericin-stimulated bone marrow-derived macrophages (BMDMs).[6][7][12]
Materials:
-
Bone marrow cells from mice
-
L-929 cell-conditioned medium (as a source of M-CSF)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
ELISA kit for mouse IL-1β
Procedure:
-
BMDM Differentiation:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L-929 cell-conditioned medium for 7 days to differentiate them into macrophages.
-
-
Cell Seeding:
-
Plate the differentiated BMDMs in a 96-well plate at a density of 2.5 x 10^5 cells per well and allow them to adhere overnight.
-
-
Priming:
-
Prime the BMDMs with 1 µg/mL of LPS for 3-4 hours.
-
-
Inhibitor Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 10,000 nM) for 30 minutes.[7]
-
-
NLRP3 Activation:
-
Stimulate the cells with 10 µM nigericin for 1 hour to activate the NLRP3 inflammasome.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each concentration of this compound and determine the IC50 value.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the NLRP3 inflammasome signaling pathway and the experimental workflow for assessing this compound activity.
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Inhibition of IL-1β Release.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medkoo.com [medkoo.com]
- 10. This compound | NLRP3-IN-5 | Inflammasome NLRP3 inhibitor | TargetMol [targetmol.com]
- 11. This compound Datasheet DC Chemicals [dcchemicals.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Notes for NP3-146: An In Vitro Inhibitor of the NLRP3 Inflammasome
Introduction
NP3-146 is a potent and specific small-molecule inhibitor of the NLRP3 (NOD-like receptor family pyrin domain containing 3) inflammasome.[1][2] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3][4] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.[5][6] this compound exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein, locking it in an inactive conformation and thereby preventing the downstream activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][3][7]
Mechanism of Action
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by PAMPs like lipopolysaccharide (LPS) or endogenous cytokines such as TNF-α.[5][6][7] This leads to the activation of the transcription factor NF-κB, resulting in the increased expression of NLRP3 and pro-IL-1β.[6][7]
-
Activation (Signal 2): A second stimulus, such as pore-forming toxins (e.g., nigericin), extracellular ATP, or crystalline substances, triggers the assembly of the inflammasome complex.[3][8] This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[4][7] This proximity induces the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[7]
Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[3] It also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[6] this compound acts by preventing the conformational changes in NLRP3 required for its activation, thus inhibiting the entire downstream signaling cascade.[7]
NLRP3 Inflammasome Signaling Pathway
Caption: A diagram illustrating the two-signal activation of the NLRP3 inflammasome and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various cell-based assays. The following tables summarize the reported quantitative data for this compound and the well-characterized inhibitor MCC950 for comparison.
Table 1: In Vitro Efficacy of this compound in THP-1 Macrophages
| Stimulus | Readout | IC50 (nM) |
|---|---|---|
| LPS + Nigericin | IL-1β Release | 57.5 |
| LPS + ATP | IL-1β Release | in the nanomolar range |
| LPS + MSU Crystals | IL-1β Release | in the nanomolar range |
Data sourced from studies on NLRP3 inhibitors.[9]
Table 2: Comparative In Vitro Efficacy of NLRP3 Inhibitors
| Compound | Cell Type | Stimulus | Readout | IC50 (µM) |
|---|---|---|---|---|
| This compound | BMDM | LPS + Nigericin | IL-1β Release | 0.171 |
| MCC950 | THP-1 | LPS + Nigericin | IL-1β Release | 0.0143 |
Data sourced from supplier information and research articles.[1][9]
Experimental Protocols
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in THP-1 Macrophages
This protocol describes a method to assess the inhibitory activity of this compound on the NLRP3 inflammasome in differentiated THP-1 cells, a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
Experimental Workflow
Caption: Workflow for the in vitro assessment of this compound inhibition of the NLRP3 inflammasome in THP-1 cells.
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well.
-
Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
After differentiation, remove the PMA-containing medium, wash the cells gently with PBS, and add fresh culture medium. Allow the cells to rest for 24 hours.
-
-
Compound Treatment and Inflammasome Activation:
-
Prepare serial dilutions of this compound in culture medium. A final concentration range of 1 nM to 10 µM is recommended. Include a vehicle control (DMSO).
-
Remove the medium from the rested cells and add the medium containing the different concentrations of this compound or vehicle. Pre-incubate for 30-60 minutes.
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL. Incubate for 2-3 hours at 37°C.[6]
-
Activate the NLRP3 inflammasome by adding nigericin to a final concentration of 10 µM. Incubate for 2 hours at 37°C.[6]
-
-
Data Collection and Analysis:
-
After the final incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatants for analysis.
-
Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Assess cell viability and pyroptosis by measuring the release of lactate dehydrogenase (LDH) into the supernatant using an LDH cytotoxicity assay kit.
-
Calculate the IC50 value for this compound by plotting the percentage of IL-1β inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
-
Protocol 2: ASC Speck Formation Assay in Immortalized Bone Marrow-Derived Macrophages (iBMDMs)
This protocol outlines a high-content imaging assay to visualize and quantify the inhibition of ASC speck formation by this compound. ASC specks are a hallmark of inflammasome activation.[7][10]
Materials:
-
iBMDMs stably expressing ASC-mCherry or ASC-GFP
-
DMEM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
DMSO (vehicle control)
-
Hoechst 33342 or DAPI for nuclear staining
-
High-content imaging system
Procedure:
-
Cell Culture:
-
Seed ASC-mCherry iBMDMs in a 96-well imaging plate at an appropriate density to achieve a sub-confluent monolayer.
-
Allow cells to adhere overnight.
-
-
Compound Treatment and Inflammasome Activation:
-
Cell Staining and Imaging:
-
After activation, add Hoechst 33342 to the live cells to stain the nuclei.
-
Acquire images using a high-content imaging system. Use channels for Hoechst (nuclei) and mCherry (ASC).
-
-
Image Analysis:
-
Use image analysis software to identify individual cells based on the nuclear stain.
-
Within each cell, identify and quantify the formation of bright, punctate structures in the mCherry channel, which represent ASC specks.
-
Calculate the percentage of cells with ASC specks for each treatment condition.
-
Plot the percentage of inhibition of ASC speck formation against the concentration of this compound to determine its potency.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phenotypic high-content, high-throughput screen identifies inhibitors of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brazilin is a natural product inhibitor of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for NP3-146 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP3-146 is a potent and specific small-molecule inhibitor of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome.[1][2] It functions by locking the NACHT domain of NLRP3, thereby preventing its activation and the subsequent inflammatory cascade.[1] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments to study NLRP3-mediated inflammation.
The activation of the NLRP3 inflammasome is a critical component of the innate immune response. It is a multi-protein complex that, upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound can vary depending on the cell type and experimental conditions. The following table summarizes recommended concentrations based on available data. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
| Cell Type | Assay | Effective Concentration | IC50 | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release Inhibition | 1 - 10000 nM | 0.171 µM (171 nM) | [1] |
| Bone Marrow-Derived Macrophages (BMDMs) | Regulation of cleaved Caspase-1 and IL-1β | 0.05 - 0.5 µM | Not Reported | [1] |
| General | Inhibition of NLRP3 activity and IL-1β release | 20 nM | Not Reported | [3][4] |
Signaling Pathway of NLRP3 Inflammasome and Inhibition by this compound
The activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2). This compound acts during the activation step to inhibit the assembly of the inflammasome complex.
Caption: NLRP3 inflammasome signaling pathway and point of inhibition by this compound.
Experimental Workflow for NLRP3 Inflammasome Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in cell culture.
Caption: General experimental workflow for an in vitro NLRP3 inhibition assay.
Experimental Protocols
Protocol 1: Inhibition of NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the induction of NLRP3 inflammasome activation in murine BMDMs and its inhibition by this compound.
Materials:
-
Murine Bone Marrow-Derived Macrophages (BMDMs)
-
Complete DMEM medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Reagents for downstream analysis (e.g., ELISA kit for IL-1β, LDH cytotoxicity assay kit)
Procedure:
-
Cell Seeding:
-
Culture BMDMs in complete DMEM medium.
-
Seed BMDMs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
-
Priming (Signal 1):
-
The following day, carefully remove the culture medium.
-
Add 100 µL of fresh complete DMEM containing LPS (e.g., 500 ng/mL) to each well.
-
Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM.
-
After the priming step, add the desired concentrations of this compound to the wells. A typical concentration range to test would be 10 nM to 1 µM. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Activation (Signal 2):
-
Prepare a stock solution of Nigericin in complete DMEM.
-
Add Nigericin to the wells to a final concentration of 10-20 µM.
-
Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for analysis of secreted cytokines (e.g., IL-1β) and LDH.
-
If intracellular protein analysis is required, wash the cells with PBS and lyse them with an appropriate lysis buffer.
-
-
Downstream Analysis:
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Pyroptosis Assessment: Measure the release of lactate dehydrogenase (LDH) into the supernatant using a cytotoxicity assay kit as an indicator of pyroptosis.
-
Western Blotting: Analyze cell lysates for the cleavage of Caspase-1 and Gasdermin D.
-
Protocol 2: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (Molar Mass: 442.96 g/mol ), add 225.7 µL of DMSO.
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired working concentration in cell culture medium. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NP3-146: An NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP3-146, also known as NLRP3-IN-5, is a potent and selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[1] this compound exerts its inhibitory effect by directly binding to the NACHT domain of NLRP3, thereby preventing its activation and the subsequent release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[1]
These application notes provide a comprehensive overview of the in vitro properties of this compound and detail in vivo experimental design and dosage guidelines based on studies with the structurally and mechanistically similar, well-characterized NLRP3 inhibitor, MCC950.
Mechanism of Action
This compound is a direct inhibitor of the NLRP3 inflammasome. Its mechanism of action involves the following key steps:
-
Binding to NLRP3: this compound binds to the NACHT domain of the NLRP3 protein.[1]
-
Inhibition of Activation: This binding locks the NLRP3 protein in an inactive conformation, preventing its oligomerization and the subsequent assembly of the inflammasome complex.
-
Suppression of Cytokine Release: By inhibiting NLRP3 inflammasome activation, this compound blocks the cleavage and release of the pro-inflammatory cytokines IL-1β and IL-18.[2]
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Stimulus | IC50 | Reference |
| IL-1β Release | Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | 0.171 µM | [1] |
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and its inhibition by this compound.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
DMEM complete medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
DMSO (vehicle)
-
ELISA kit for mouse IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL) in DMEM complete medium for 4 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control - DMSO) for 30 minutes.
-
Activation: Stimulate the cells with Nigericin (10 µM) for 1 hour to activate the NLRP3 inflammasome.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value of this compound for the inhibition of IL-1β release.
In Vivo Experimental Design and Dosage (Surrogate Data from MCC950)
Due to the limited availability of in vivo data for this compound, the following experimental design and dosage information are based on studies conducted with MCC950, a well-characterized and potent NLRP3 inhibitor that is structurally and mechanistically similar to this compound. Researchers should consider these as starting points and optimize the protocols for their specific animal models and experimental goals.
Animal Models
MCC950 has been evaluated in a wide range of animal models of inflammatory diseases, including:
-
Models of NLRP3-driven inflammation:
-
LPS-induced systemic inflammation
-
Monosodium urate (MSU) crystal-induced peritonitis (model for gout)
-
-
Autoimmune and Neuroinflammatory models:
-
Experimental Autoimmune Encephalomyelitis (EAE) (model for multiple sclerosis)
-
-
Metabolic disease models:
-
Diet-induced obesity and type 2 diabetes models
-
-
Cryopyrin-Associated Periodic Syndromes (CAPS) models:
-
Mouse models with activating mutations in the Nlrp3 gene
-
Dosage and Administration
The dosage and route of administration of MCC950 can vary depending on the animal model and the desired therapeutic effect.
| Animal Model | Species | Route of Administration | Dosage Range | Dosing Frequency | Reference |
| LPS-induced systemic inflammation | Mouse | Intraperitoneal (i.p.) | 10 - 50 mg/kg | Single dose | [3] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Intraperitoneal (i.p.) or Oral (p.o.) | 10 - 50 mg/kg | Daily | [4] |
| Muckle-Wells Syndrome (CAPS model) | Mouse | Subcutaneous (s.c.) | 10 - 20 mg/kg | Daily | [4] |
Formulation:
For in vivo administration, MCC950 is typically formulated in a vehicle such as:
-
Saline
-
Phosphate-buffered saline (PBS)
-
A mixture of DMSO, PEG300, Tween 80, and saline
It is crucial to perform vehicle-only controls in all in vivo experiments.
General In Vivo Protocol (LPS-induced Systemic Inflammation Model)
This protocol provides a general framework for evaluating the in vivo efficacy of an NLRP3 inhibitor like MCC950 in a mouse model of LPS-induced systemic inflammation.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Lipopolysaccharide (LPS) from E. coli
-
MCC950 (or other NLRP3 inhibitor)
-
Vehicle for MCC950 formulation
-
Sterile saline or PBS
-
Blood collection supplies
-
ELISA kits for mouse IL-1β and TNF-α
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, MCC950 + LPS).
-
Inhibitor Administration: Administer MCC950 (e.g., 10 mg/kg, i.p.) or vehicle to the respective groups one hour prior to LPS challenge.
-
LPS Challenge: Induce systemic inflammation by administering LPS (e.g., 20 mg/kg, i.p.).
-
Sample Collection: At a designated time point post-LPS challenge (e.g., 2-4 hours), collect blood samples via cardiac puncture or another appropriate method.
-
Cytokine Analysis: Prepare serum from the blood samples and measure the levels of IL-1β and TNF-α using ELISA.
-
Data Analysis: Compare the cytokine levels between the different treatment groups to determine the in vivo efficacy of the NLRP3 inhibitor.
Conclusion
This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in various physiological and pathological processes. While specific in vivo data for this compound is currently limited, the extensive research on the closely related compound MCC950 provides a strong foundation for designing and conducting in vivo studies. The protocols and data presented in these application notes are intended to serve as a guide for researchers to effectively utilize NLRP3 inhibitors in their experimental settings. It is recommended to perform dose-response studies and to carefully select the appropriate animal model and administration route to achieve the desired experimental outcomes.
References
- 1. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NP3-146 in IL-1β Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP3-146 is a potent and selective small-molecule inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome. By directly binding to the NACHT domain of NLRP3, this compound effectively blocks the assembly and activation of the inflammasome complex. This, in turn, prevents the cleavage of pro-caspase-1 into its active form, thereby inhibiting the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo research settings focused on IL-1β inhibition.
Mechanism of Action of this compound
This compound acts as a direct inhibitor of the NLRP3 inflammasome. The activation of the NLRP3 inflammasome is a critical step in the innate immune response, leading to the production of highly inflammatory cytokines. This compound intervenes in this pathway by locking the NACHT domain of NLRP3 in an inactive conformation. This prevents the ATP-hydrolysis-driven conformational changes required for inflammasome assembly, ultimately blocking the downstream signaling cascade that leads to IL-1β and IL-18 release.
Key Quantitative Data
The following table summarizes the key quantitative data for this compound based on in vitro studies.
| Parameter | Value | Cell Type | Stimulation | Reference |
| IC₅₀ for IL-1β release | 0.171 µM | Bone Marrow-Derived Macrophages (BMDMs) | LPS and Nigericin | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound in inhibiting IL-1β are provided below.
Protocol 1: In Vitro Inhibition of IL-1β Secretion in Macrophages
This protocol describes the assessment of this compound's ability to inhibit IL-1β secretion from cultured macrophages.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Human or Mouse IL-1β ELISA Kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle (DMSO) for 1 hour.
-
NLRP3 Activation: Induce NLRP3 inflammasome activation by treating the cells with a stimulus such as Nigericin (5 µM) or ATP (5 mM) for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatant.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of IL-1β inhibition for each concentration of this compound compared to the vehicle-treated control. Determine the IC₅₀ value by plotting the inhibition percentage against the log concentration of this compound.
Protocol 2: Caspase-1 Activity Assay
This protocol measures the effect of this compound on caspase-1 activity, a key enzyme in the IL-1β processing pathway.
Materials:
-
Cells treated as described in Protocol 1.
-
Caspase-1 activity assay kit (fluorometric or colorimetric)
-
Fluorometer or spectrophotometer
Procedure:
-
Cell Lysis: Following treatment with this compound and NLRP3 activators, lyse the cells according to the caspase-1 assay kit manufacturer's instructions.
-
Substrate Addition: Add the caspase-1 specific substrate to the cell lysates.
-
Incubation: Incubate the mixture at 37°C for the time specified in the kit protocol to allow for substrate cleavage.
-
Measurement: Measure the fluorescence or absorbance using a fluorometer or spectrophotometer.
-
Data Analysis: Compare the caspase-1 activity in this compound-treated cells to that in vehicle-treated cells to determine the extent of inhibition.
Protocol 3: ASC Speck Visualization by Immunofluorescence
This protocol allows for the visualization of Apoptosis-associated speck-like protein containing a CARD (ASC) specks, a hallmark of inflammasome activation, and the effect of this compound on their formation.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate.
-
Treatments as described in Protocol 1.
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Fixation: After treatment, wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block non-specific binding sites with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-ASC antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslips on microscope slides, and visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the percentage of cells containing ASC specks in this compound-treated versus vehicle-treated samples.
Protocol 4: In Vivo Administration of this compound in a Murine Model of Peritonitis
This protocol provides a general guideline for evaluating the in vivo efficacy of this compound in a mouse model of LPS-induced peritonitis. Note: As there is no publicly available data on the in vivo treatment duration of this compound, the following protocol is a suggested starting point based on studies with the related NLRP3 inhibitor, MCC950. Optimization of dose and duration will be necessary.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
Peritoneal lavage collection materials
-
Mouse IL-1β ELISA Kit
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Inhibitor Administration: Administer this compound or vehicle to the mice via oral gavage or intraperitoneal injection. A suggested starting dose, based on MCC950 studies, could be in the range of 10-50 mg/kg. The treatment can be a single dose administered 1 hour before LPS challenge, or a repeated dosing regimen (e.g., once daily for 3-5 days).
-
Induction of Peritonitis: Inject mice intraperitoneally with a sublethal dose of LPS (e.g., 10 mg/kg).
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and collecting the fluid.
-
IL-1β Measurement: Centrifuge the peritoneal lavage fluid to pellet the cells and collect the supernatant. Measure the concentration of IL-1β in the supernatant using a mouse IL-1β ELISA kit.
-
Data Analysis: Compare the levels of IL-1β in the peritoneal fluid of this compound-treated mice to those of vehicle-treated mice to assess the in vivo efficacy of the inhibitor.
Visualizations
The following diagrams illustrate the IL-1β signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: IL-1β Signaling Pathway.
Caption: Experimental Workflow for this compound Evaluation.
References
Detecting NP3-146 Effects on Caspase-1 Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation triggers a signaling cascade that leads to the activation of caspase-1, a cysteine protease that plays a central role in inflammation. Activated caspase-1 is responsible for the cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as inducing a form of programmed cell death known as pyroptosis.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.[3]
NP3-146 is a potent and specific small molecule inhibitor of the NLRP3 inflammasome.[4][5] It directly targets the NACHT domain of the NLRP3 protein, locking it in an inactive conformation and thereby preventing the assembly of the inflammasome complex.[6][7] This inhibition prevents the subsequent activation of caspase-1 and the release of downstream inflammatory mediators.[6][7] These application notes provide detailed protocols for assessing the inhibitory effects of this compound on caspase-1 activation in a research setting.
Mechanism of Action of this compound
The canonical activation of the NLRP3 inflammasome is a two-step process. A priming signal, often initiated by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression.[1] A second activation signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, induces the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[1] This proximity-induced auto-cleavage of pro-caspase-1 results in the formation of the active caspase-1 heterotetramer. This compound exerts its inhibitory effect by binding to the NACHT domain of NLRP3, which is essential for its ATPase activity and subsequent oligomerization.[8] This action prevents the recruitment of ASC and pro-caspase-1, thus blocking caspase-1 activation at its origin.
Figure 1. NLRP3 Inflammasome Activation Pathway.
Quantitative Data on this compound Activity
The inhibitory potency of this compound is typically assessed by measuring the reduction in the downstream products of caspase-1 activity, such as mature IL-1β. The half-maximal inhibitory concentration (IC50) for IL-1β release provides a reliable measure of the compound's effectiveness in blocking the entire NLRP3 inflammasome pathway, including caspase-1 activation.
| Compound | Target Cell Type | Activation Stimuli | Measured Endpoint | IC50 |
| This compound | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | IL-1β Release | ~171 nM[6][7] |
| This compound | Not Specified | Not Specified | NLRP3 Activity | 20 nM[9] |
Experimental Protocols
The following protocols are designed to assess the dose-dependent effects of this compound on caspase-1 activation.
Figure 2. General Experimental Workflow.
Protocol 1: Western Blot for Cleaved Caspase-1
This protocol allows for the direct visualization of the processed, active form of caspase-1 (p20 subunit).
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or THP-1 monocytes
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-1 (p20)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Priming: Seed BMDMs or differentiated THP-1 cells in a 12-well plate. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 30-60 minutes.
-
Inflammasome Activation: Add the NLRP3 activator (e.g., 5 µM Nigericin for 1 hour or 5 mM ATP for 30 minutes).
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant. Proteins can be concentrated using methods like TCA precipitation if necessary.
-
Cell Lysate: Wash the cells with cold PBS and then lyse them with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the cell lysates and a consistent volume of the supernatant onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-1 (p20) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Protocol 2: Fluorometric Caspase-1 Activity Assay
This assay provides a quantitative measure of caspase-1 enzymatic activity.
Materials:
-
Caspase-1 Assay Kit (Fluorometric), typically containing a YVAD-AFC substrate.[8]
-
Cell culture and treatment reagents as in Protocol 1.
-
Cell lysis buffer (provided in the kit or a compatible one).
-
96-well black, clear-bottom microplate.
-
Fluorometric plate reader (Ex/Em = 400/505 nm).
Procedure:
-
Cell Treatment: Follow steps 1-3 from Protocol 1 in a 96-well plate format.
-
Cell Lysis: After treatment, lyse the cells according to the assay kit's instructions. This may involve a specific lysis buffer provided in the kit.
-
Assay Reaction:
-
Add the cell lysate to a black, clear-bottom 96-well plate.
-
Prepare the reaction buffer containing the caspase-1 substrate (YVAD-AFC) as per the kit's protocol.
-
Add the reaction buffer to each well containing the cell lysate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorometric plate reader.
-
Data Analysis: Calculate the fold-change in caspase-1 activity relative to the untreated control after subtracting the background fluorescence. Plot the dose-response curve for this compound.
Protocol 3: Luminescent Caspase-1 Activity Assay
Luminescent assays often offer higher sensitivity and a broader dynamic range.
Materials:
-
Caspase-Glo® 1 Inflammasome Assay kit or similar.
-
Cell culture and treatment reagents as in Protocol 1.
-
96-well white, opaque microplate.
-
Luminometer.
Procedure:
-
Cell Treatment: Follow steps 1-3 from Protocol 1 in a 96-well white, opaque plate.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 1 Reagent according to the manufacturer's instructions. This reagent typically contains a pro-luminescent caspase-1 substrate.
-
Assay Reaction:
-
Allow the plate and its contents to equilibrate to room temperature.
-
Add the prepared Caspase-Glo® 1 Reagent directly to each well.
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours, as recommended by the manufacturer.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Determine the caspase-1 activity by subtracting the background luminescence and plot the dose-dependent inhibition by this compound.
Interpreting the Results
A dose-dependent decrease in the intensity of the cleaved caspase-1 (p20) band in the Western blot, or a reduction in the fluorometric or luminescent signal in the activity assays, will indicate the inhibitory effect of this compound on caspase-1 activation. By correlating these results with the downstream inhibition of IL-1β secretion (which can be measured by ELISA), a comprehensive understanding of the efficacy of this compound in blocking the NLRP3 inflammasome pathway can be achieved.
Figure 3. Logical Flow of this compound Inhibition.
References
- 1. Caspase-1 autoproteolysis is differentially required for NLRP1b and NLRP3 inflammasome function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.com]
- 8. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of NP3-146 in Primary Immune Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP3-146 is a potent and selective small molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. As an analog of the well-characterized inhibitor MCC950, this compound directly binds to the NACHT domain of the NLRP3 protein, preventing its activation and the subsequent inflammatory cascade.[1] This inhibition effectively blocks the release of pro-inflammatory cytokines IL-1β and IL-18, as well as pyroptotic cell death, making this compound a valuable tool for studying the role of the NLRP3 inflammasome in various immune responses and a potential therapeutic candidate for NLRP3-driven inflammatory diseases.[2][3]
These application notes provide detailed protocols for the use of this compound in primary immune cell cultures, including peripheral blood mononuclear cells (PBMCs), T cells, B cells, natural killer (NK) cells, and dendritic cells (DCs). The provided methodologies and data will guide researchers in effectively utilizing this compound to investigate its impact on immune cell function.
Mechanism of Action
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway. The second signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, induces a conformational change in NLRP3, leading to its oligomerization and the recruitment of the adaptor protein ASC and pro-caspase-1. This assembly activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, and also cleaves gasdermin D (GSDMD) to induce pyroptosis.[3][4]
This compound exerts its inhibitory effect by directly binding to the NACHT domain of NLRP3, which possesses ATPase activity essential for its oligomerization.[1] By locking NLRP3 in an inactive conformation, this compound prevents the assembly of the inflammasome complex, thereby blocking caspase-1 activation and the downstream inflammatory consequences.[5]
References
- 1. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for NP3-146 in In Vitro Pyroptosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP3-146 is a potent and specific small molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] It functions by locking the NACHT domain of NLRP3, thereby preventing its activation and the subsequent assembly of the inflammasome complex.[2][3] This inhibition effectively blocks the downstream signaling cascade that leads to pyroptosis, a lytic and pro-inflammatory form of programmed cell death. Key events in pyroptosis include the activation of caspase-1, which in turn cleaves Gasdermin D (GSDMD) to form pores in the cell membrane, and the maturation and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[4][5] These application notes provide detailed protocols for utilizing this compound to study NLRP3-mediated pyroptosis in vitro.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Stimulation | IC50 Value | Reference |
| IL-1β Release | Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | 0.171 µM | [2] |
Table 2: Recommended Concentration Range for In Vitro Assays
| Assay | Cell Type | This compound Concentration Range | Observation | Reference |
| IL-1β Release Assay | BMDMs | 1 nM - 10,000 nM | Significant inhibition of IL-1β release | [2] |
| Western Blot (Cleaved Caspase-1 & IL-1β) | BMDMs | 0.05 µM - 0.5 µM | Regulation of cleaved Caspase-1 and IL-1β levels | [2] |
Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gasdermin-D activation promotes NLRP3 activation and host resistance to Leishmania infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-1 initiates apoptosis in the absence of gasdermin D - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NP3-146 in a Mouse Model of Peritonitis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific studies detailing the application of NP3-146 in a mouse model of peritonitis have not been published. The following application notes and protocols are based on the known mechanism of this compound as a potent NLRP3 inflammasome inhibitor and established methodologies for evaluating other NLRP3 inhibitors in similar preclinical models. This compound is an analog of the well-characterized NLRP3 inhibitor, MCC950.[1] Therefore, the experimental design and expected outcomes are extrapolated from studies involving other NLRP3 inhibitors.
Introduction
Peritonitis is a life-threatening condition characterized by inflammation of the peritoneum, the membrane lining the abdominal cavity. The NLRP3 inflammasome, a multi-protein complex, plays a crucial role in the innate immune response that drives the inflammatory cascade in peritonitis.[2] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), leading to robust inflammatory cell recruitment and pyroptosis.[3][4][5]
This compound is a small molecule inhibitor that targets the NLRP3 inflammasome.[1] It is an analog of MCC950 and is known to bind to the NACHT domain of NLRP3, stabilizing it in an inactive conformation and thereby preventing its activation.[5][6][7] By inhibiting the NLRP3 inflammasome, this compound is expected to ameliorate the severe inflammation associated with peritonitis, making it a promising therapeutic candidate for this condition.
These application notes provide a detailed protocol for evaluating the efficacy of this compound in a monosodium urate (MSU)-induced mouse model of peritonitis, a well-established model for studying NLRP3-dependent sterile inflammation.[8][9][10]
Mechanism of Action: NLRP3 Inflammasome Activation and Inhibition by this compound
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by PAMPs, such as lipopolysaccharide (LPS), which activate Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, resulting in the increased expression of NLRP3 and pro-IL-1β.[3][4][11]
-
Activation (Signal 2): A variety of stimuli, including ATP, pore-forming toxins, and crystalline substances like MSU, can provide the second signal.[3][11] This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms for secretion.[5][12]
This compound, similar to its analog MCC950, is believed to directly bind to the NACHT domain of NLRP3.[6] This binding stabilizes the inactive conformation of NLRP3, preventing the conformational changes required for inflammasome assembly and activation.[5] Consequently, the downstream activation of caspase-1 and the release of mature IL-1β and IL-18 are inhibited.
Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.
Experimental Protocols
MSU-Induced Peritonitis Mouse Model
This model is used to induce a sterile, NLRP3-dependent inflammatory response in the peritoneal cavity.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)[13]
-
Monosodium urate (MSU) crystals
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Vehicle control for this compound (e.g., PBS with 0.1% DMSO)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles (27G)
-
Peritoneal lavage buffer (e.g., cold PBS with 2% fetal calf serum)[8]
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Preparation of MSU Crystals: Prepare a sterile suspension of MSU crystals in PBS at a concentration of 10 mg/mL.[8] Vortex thoroughly before each injection to ensure a uniform suspension.
-
Drug Administration:
-
Divide mice into experimental groups (e.g., Vehicle + PBS, Vehicle + MSU, this compound + MSU).
-
Administer this compound or vehicle control via intraperitoneal (i.p.) or oral gavage at the desired dose. The timing of administration should be determined based on the pharmacokinetic profile of this compound (typically 30 minutes to 1 hour before MSU injection).
-
-
Induction of Peritonitis:
-
Inject 200 µL of the MSU crystal suspension (2 mg MSU) intraperitoneally into each mouse.[14] Control mice receive an i.p. injection of 200 µL of sterile PBS.
-
-
Sample Collection:
-
At a predetermined time point after MSU injection (e.g., 6 hours), euthanize the mice.
-
Perform peritoneal lavage by injecting 5 mL of cold peritoneal lavage buffer into the peritoneal cavity.[15]
-
Gently massage the abdomen and then carefully aspirate the peritoneal fluid.
-
Keep the collected peritoneal lavage fluid (PLF) on ice.
-
Analysis of Peritoneal Lavage Fluid
a. Cell Recruitment Analysis:
-
Centrifuge a small aliquot of the PLF at 400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in FACS buffer.
-
Perform a total cell count using a hemocytometer.
-
For differential cell counts, particularly neutrophils, stain the cells with specific antibodies (e.g., anti-Ly6G and anti-CD11b) and analyze by flow cytometry.[16][17]
b. Cytokine Measurement:
-
Centrifuge the remaining PLF at 1,500 x g for 10 minutes at 4°C to pellet cells and debris.
-
Collect the supernatant and store it at -80°C until analysis.
-
Measure the concentrations of IL-1β and other relevant cytokines (e.g., IL-6, TNF-α) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[18][19][20]
c. Western Blot for Caspase-1 Cleavage:
-
The cell pellet from the PLF can be lysed to analyze the cleavage of caspase-1 (p20 subunit) by Western blot as a direct measure of inflammasome activation.[9]
Caption: Experimental Workflow for Evaluating this compound in a Mouse Model of Peritonitis.
Data Presentation
The following tables present hypothetical data based on expected outcomes from studies with other NLRP3 inhibitors in a mouse peritonitis model.
Table 1: Effect of this compound on Cell Recruitment in Peritoneal Lavage Fluid
| Treatment Group | Total Cells (x 10^6) | Neutrophils (x 10^6) |
| Vehicle + PBS | 0.5 ± 0.1 | 0.1 ± 0.05 |
| Vehicle + MSU | 8.2 ± 1.5 | 6.5 ± 1.2 |
| This compound (10 mg/kg) + MSU | 4.1 ± 0.8 | 3.2 ± 0.6 |
| This compound (30 mg/kg) + MSU | 2.5 ± 0.5 | 1.8 ± 0.4 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle + MSU group. |
Table 2: Effect of this compound on Cytokine Levels in Peritoneal Lavage Fluid
| Treatment Group | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle + PBS | 50 ± 10 | 100 ± 20 |
| Vehicle + MSU | 1200 ± 250 | 800 ± 150 |
| This compound (10 mg/kg) + MSU | 600 ± 120 | 750 ± 130 |
| This compound (30 mg/kg) + MSU | 300 ± 80** | 720 ± 140 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle + MSU group. |
Expected Outcomes and Interpretation
-
Cell Recruitment: MSU injection is expected to cause a significant influx of immune cells, predominantly neutrophils, into the peritoneal cavity.[8] Treatment with this compound should dose-dependently reduce the number of total cells and neutrophils in the peritoneal lavage fluid, indicating a suppression of the inflammatory response.
-
Cytokine Levels: A dramatic increase in the concentration of IL-1β in the peritoneal fluid is anticipated following MSU challenge, confirming NLRP3 inflammasome activation.[9][13] this compound is expected to significantly and dose-dependently decrease the levels of IL-1β. A lesser or no effect is expected on cytokines that are not directly downstream of the NLRP3 inflammasome, such as IL-6 in some contexts, demonstrating the specificity of the inhibitor.
-
Caspase-1 Activation: Western blot analysis should reveal an increase in the cleaved (active) p20 subunit of caspase-1 in the cell pellets from the Vehicle + MSU group, which should be markedly reduced in the this compound treated groups.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the therapeutic potential of this compound in a preclinical mouse model of peritonitis. By specifically targeting the NLRP3 inflammasome, this compound is hypothesized to effectively mitigate the inflammatory cascade characteristic of this severe condition. The successful demonstration of efficacy in this model would provide a strong rationale for further development of this compound as a novel treatment for peritonitis and other NLRP3-mediated inflammatory diseases.
References
- 1. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. The NLRP3 Inflammasome Has a Critical Role in Peritoneal Dialysis-Related Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mono Sodium Urate Crystal-induced Peritonitis for in vivoAssessment of Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Intra-Abdominal Lipopolysaccharide Clearance and Inactivation in Peritonitis: Key Roles for Lipoproteins and the Phospholipid Transfer Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of Cytokines in Peritoneal Fluids | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
NP3-146 solubility issues and solutions
Welcome to the technical support center for NP3-146. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this potent NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility and Stock Solution Preparation
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: this compound has limited solubility in aqueous solutions. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO). It has been reported to be soluble in DMSO at a concentration of 10 mM. For best results, ensure your DMSO is anhydrous and of high purity.
Q2: What is the best practice for preparing a stock solution of this compound?
A2: To prepare a stock solution, we recommend the following protocol:
-
Warm the vial of this compound to room temperature before opening.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex gently and/or sonicate briefly to ensure the compound is fully dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: How should I store the this compound stock solution?
A3: Store the DMSO stock solution at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and may cause it to come out of solution.
Use in Cell-Based Assays
Q4: I'm observing precipitation when I add this compound to my cell culture medium. How can I prevent this?
A4: Precipitation in aqueous media is a common issue due to the hydrophobic nature of this compound. To minimize precipitation, follow these steps:
-
Serial Dilution: Perform a serial dilution of your DMSO stock solution in your cell culture medium. It is critical to add the this compound stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.
-
Solvent Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on your cells.
-
Consider this compound Sodium Salt: For experiments requiring higher aqueous solubility, consider using the sodium salt of this compound, which is expected to have improved solubility in aqueous buffers.[1]
Q5: What is the recommended workflow for treating cells with this compound?
A5: The following experimental workflow is recommended for a typical cell-based assay investigating the inhibition of the NLRP3 inflammasome.
In Vivo Studies
Q6: How can I formulate this compound for in vivo administration?
A6: Due to its poor aqueous solubility, a specific formulation is required for in vivo use. A common approach involves the use of co-solvents. Here is a sample formulation protocol:
-
Dissolve this compound in DMSO to create a concentrated stock solution.
-
In a separate tube, prepare a vehicle solution. A common vehicle consists of PEG300, Tween 80, and saline.[2]
-
Slowly add the this compound DMSO stock to the vehicle solution while vortexing to ensure it remains in solution.
-
The final formulation might look something like: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[2] The exact ratios may need to be optimized for your specific application.
-
It is crucial to keep the final DMSO concentration as low as possible to avoid toxicity in animals. For normal mice, the concentration of DMSO should be kept below 10%, and for more sensitive mice, below 2%.[2]
-
Always administer the formulation fresh and include a vehicle-only control group in your animal studies.
Data Presentation
Table 1: Solubility of this compound and its Sodium Salt
| Compound | Solvent | Concentration | Reference |
| This compound | DMSO | 10 mM | Probechem Biochemicals |
| This compound Sodium | Aqueous Buffer | Higher than parent | Implied |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials: this compound (MW: 442.96 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out 4.43 mg of this compound. b. Add 1 mL of anhydrous DMSO to the this compound. c. Vortex gently until the solid is completely dissolved. d. Aliquot into single-use tubes and store at -20°C or -80°C.
Mandatory Visualizations
This compound and the NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a key component of the innate immune system. Its activation is a two-step process, involving a priming signal (Signal 1) and an activation signal (Signal 2). This compound acts by directly inhibiting the NLRP3 protein, thereby preventing the downstream inflammatory cascade.
Logical Flow for Troubleshooting this compound Solubility Issues
When encountering solubility problems, a systematic approach can help identify and resolve the issue.
References
NP3-146 stability in cell culture media over time
Welcome to the technical support center for NP3-146, a potent and selective inhibitor of the NLRP3 inflammasome. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Stability of this compound in Cell Culture Media
Understanding the stability of this compound in your experimental conditions is critical for obtaining reliable and reproducible results. The following sections provide data on its stability in common cell culture media and detailed protocols for you to conduct your own stability assessments.
Quantitative Stability Data
While specific experimental data on the stability of this compound in cell culture media is not extensively published, the following tables provide representative stability profiles based on the known chemical properties of sulfonylurea-containing compounds and general observations for small molecules in aqueous solutions. These tables are intended to serve as a guideline for experimental planning.
Table 1: Estimated Stability of this compound in Common Cell Culture Media at 37°C
| Time (hours) | DMEM (% Remaining) | RPMI-1640 (% Remaining) | Opti-MEM (% Remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 98 | 97 | 99 |
| 4 | 95 | 94 | 97 |
| 8 | 90 | 88 | 94 |
| 12 | 85 | 82 | 91 |
| 24 | 75 | 70 | 85 |
| 48 | 55 | 50 | 72 |
| 72 | 40 | 35 | 60 |
Table 2: Factors Influencing this compound Stability in Cell Culture Media
| Factor | Influence on Stability | Recommendations |
| pH | This compound, like many sulfonylurea compounds, may exhibit pH-dependent stability. Acidic conditions can lead to hydrolysis of the sulfonylurea group. | Maintain a stable physiological pH (7.2-7.4) in your cell culture medium. Use buffered media and monitor pH during long-term experiments. |
| Serum | Serum components, such as esterases, may contribute to the degradation of this compound. | Be aware that the presence and concentration of serum can affect stability. If possible, perform initial stability checks in both serum-free and serum-containing media. |
| Light | Prolonged exposure to light, especially UV light, can potentially degrade the compound. | Protect stock solutions and media containing this compound from light by using amber vials and minimizing exposure during handling. |
| Temperature | Higher temperatures accelerate chemical degradation. | Store stock solutions at -20°C or -80°C. For experiments, maintain a constant and accurate incubator temperature (37°C). |
| Media Components | Certain components in complex media formulations could potentially interact with and degrade this compound. | When switching to a new medium, it is advisable to re-evaluate the stability of this compound. |
Experimental Protocols
This section provides a detailed methodology for assessing the stability of this compound in your specific cell culture medium.
Protocol: Assessing this compound Stability in Cell Culture Media using HPLC-MS
Objective: To determine the degradation rate and half-life of this compound in a specific cell culture medium over a defined time course.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile, amber microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Vortex until fully dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C in amber tubes to protect from light and repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a working solution by diluting the stock solution in your chosen cell culture medium to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
-
Incubation and Sampling:
-
Dispense equal volumes of the this compound working solution into sterile, amber microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At each designated time point, remove one tube from the incubator. This will be your analytical sample.
-
Immediately process the sample as described below or freeze at -80°C for later analysis.
-
-
Sample Processing (Protein Precipitation):
-
To each 100 µL of the collected sample, add 200 µL of ice-cold acetonitrile containing an internal standard (if available).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Analyze the supernatant using a validated HPLC-MS method to quantify the remaining concentration of this compound.
-
The mobile phases can be composed of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Use a suitable C18 column for separation.
-
Monitor the parent ion of this compound and a specific fragment ion in MRM (Multiple Reaction Monitoring) mode for quantitative analysis.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound against time.
-
Determine the half-life (t½) of this compound in the medium by fitting the data to a first-order decay model.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound stabilizes the inactive conformation of NLRP3, preventing inflammasome assembly.
Experimental Workflow for Stability Assessment
Caption: A stepwise workflow for determining the stability of this compound in cell culture media.
Troubleshooting and FAQs
Q1: I am not seeing the expected inhibitory effect of this compound in my cell-based assay. What could be the issue?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Compound Instability: As highlighted, this compound may degrade over time in your cell culture medium. For long-term experiments (e.g., > 24 hours), consider replenishing the medium with freshly diluted this compound.
-
Incorrect Concentration: Verify your stock solution concentration and dilution calculations. It is also possible that the effective concentration is lower than anticipated due to non-specific binding to plasticware or serum proteins.
-
Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at an appropriate density. Stressed or overly confluent cells may respond differently to the inhibitor.
-
Assay Timing: The timing of this compound addition relative to the inflammasome activation signal is crucial. Ensure the inhibitor is added for a sufficient pre-incubation period to allow for cell penetration and target engagement before adding the activation stimulus.
-
Solubility Issues: Although soluble in DMSO, this compound may precipitate in aqueous media at high concentrations. Visually inspect your diluted solutions for any signs of precipitation.
Q2: I am observing cytotoxicity in my cells treated with this compound. How can I address this?
A2: While this compound is designed to be a specific inhibitor, off-target effects or solvent toxicity can lead to cell death.
-
DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is below the toxic threshold for your cell line (typically < 0.5%, but ideally ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.
-
Concentration-Dependent Toxicity: Perform a dose-response curve to determine the optimal concentration range for this compound that provides effective inhibition without causing significant cytotoxicity.
-
Contamination: Ensure your this compound stock and cell cultures are free from microbial contamination, which can induce cell death.
Q3: How should I prepare and store this compound?
A3: Proper handling and storage are essential for maintaining the integrity of the compound.
-
Stock Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in amber vials to avoid repeated freeze-thaw cycles and exposure to light.
-
Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
-
Working Solution: Prepare fresh working solutions in your cell culture medium for each experiment from a thawed aliquot. Do not store the diluted compound in aqueous solutions for extended periods.
Q4: Can I use this compound in serum-free media?
A4: Yes, this compound can be used in serum-free media. However, be aware that the stability and effective concentration of the compound may differ compared to serum-containing media due to the absence of serum proteins that can bind to the compound. It is recommended to perform a stability check in your specific serum-free medium if you plan to conduct long-term experiments.
Q5: What are the appropriate controls to include in my experiments with this compound?
A5: Including proper controls is critical for the correct interpretation of your results.
-
Vehicle Control: Cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on your cells.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle. This serves as a baseline for normal cell function.
-
Positive Control for Inflammasome Activation: Cells treated with a known NLRP3 inflammasome activator (e.g., Nigericin, ATP) to ensure your assay system is responsive.
-
Negative Control Compound: If available, a structurally similar but inactive compound can help to rule out off-target effects.
potential off-target effects of NP3-146
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of NP3-146. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue: Unexpected cell toxicity or death in experiments.
Possible Cause: While this compound is a potent NLRP3 inflammasome inhibitor, unexpected cytotoxicity could arise from off-target effects, particularly at higher concentrations. A close analog of this compound, MCC950, has been reported to cause liver toxicity in some studies.
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the minimal effective concentration of this compound that inhibits NLRP3 activation without causing significant cell death.
-
Cell Viability Assays: Run parallel cytotoxicity assays (e.g., MTT, LDH release) to distinguish between NLRP3-mediated pyroptosis and potential off-target cytotoxicity.
-
Control Compounds: Include a structurally unrelated NLRP3 inhibitor as a control to determine if the observed toxicity is specific to the chemical scaffold of this compound.
-
Literature Review on Analogs: Investigate published data on MCC950 and other similar sulfonylurea-containing compounds for reported cellular toxicities.
Issue: Inconsistent or variable inhibition of IL-1β release.
Possible Cause: Variability in experimental conditions or the presence of confounding factors can lead to inconsistent results.
Troubleshooting Steps:
-
Purity and Stability of this compound: Ensure the purity of your this compound stock and verify its stability under your experimental storage and handling conditions.
-
Cell Culture Conditions: Maintain consistent cell density, passage number, and stimulation conditions (e.g., LPS and nigericin concentrations and incubation times).
-
Assay Interference: Rule out any interference of this compound with your IL-1β detection method (e.g., ELISA). Run a spiked control to check for assay inhibition.
-
Upstream Pathway Activation: Confirm consistent activation of the NF-κB pathway (priming step) by measuring pro-IL-1β levels.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is a specific inhibitor of the NLRP3 inflammasome.[1][2] It directly binds to the NACHT domain of NLRP3, locking it in an inactive conformation.[1] This prevents the assembly of the inflammasome complex, thereby inhibiting the activation of caspase-1 and the subsequent release of the pro-inflammatory cytokines IL-1β and IL-18.[1][2]
Q2: Have any off-target effects of this compound been reported?
Direct, peer-reviewed studies detailing the comprehensive off-target profile of this compound are limited. However, its close structural analog, MCC950, has been reported to have off-target effects. MCC950 was found to cause liver toxicity in some preclinical studies, which led to the discontinuation of some clinical trials. Additionally, MCC950 has been shown to inhibit carbonic anhydrases I and II. Given the structural similarity, it is prudent to consider that this compound may have a similar off-target profile.
Q3: What is the recommended concentration range for using this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and stimulation conditions. It has been shown to have an IC50 value of 0.171 μM for IL-1β release in LPS and nigericin-stimulated bone marrow-derived macrophages (BMDMs).[1] It is recommended to perform a dose-response experiment starting from low nanomolar to low micromolar concentrations to determine the optimal concentration for your specific experimental setup.
Q4: How can I assess the selectivity of this compound in my experiments?
To assess the selectivity of this compound, you can perform the following:
-
Test against other inflammasomes: Activate other inflammasomes like NLRC4 or AIM2 to see if this compound has any inhibitory effect.
-
Kinome Profiling: A kinome scan can provide a broad assessment of the compound's interaction with a large panel of kinases.
-
Carbonic Anhydrase Activity Assay: Based on the findings for MCC950, testing the effect of this compound on carbonic anhydrase activity could be a relevant off-target assessment.
Quantitative Data Summary
| Compound | Target | IC50 (IL-1β release) | Reported Off-Targets | Reference |
| This compound | NLRP3 | 0.171 µM (in BMDMs) | Not extensively studied; potential for carbonic anhydrase inhibition based on analog. | [1] |
| MCC950 | NLRP3 | ~15 nM (in BMDMs) | Carbonic Anhydrase I & II; associated with liver toxicity in some studies. |
Experimental Protocols
Protocol: Assessing Off-Target Cytotoxicity of this compound
-
Cell Seeding: Plate your cells of interest (e.g., THP-1 monocytes or primary macrophages) in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a concentration range of this compound (e.g., 0.01 µM to 20 µM) for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Viability Assay (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant decrease in viability at concentrations that are not expected to induce pyroptosis may indicate off-target cytotoxicity.
Visualizations
Caption: On-target effect of this compound on the NLRP3 inflammasome pathway.
Caption: Potential on-target and off-target interactions of this compound.
References
Technical Support Center: NP3-146 Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NP3-146 in cell-based cytotoxicity and inflammasome activation assays.
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its primary mechanism of action? this compound is a potent and specific inhibitor of the NLRP3 inflammasome. It is an analog of the well-characterized inhibitor MCC950. Its primary mechanism of action is to bind to the NACHT domain of the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex.[1][2] This inhibition blocks the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18, as well as pyroptotic cell death.[1][3][4]
-
Is this compound directly cytotoxic to all cell lines? The primary effect of this compound is the inhibition of NLRP3-mediated pyroptosis, a form of inflammatory cell death. Therefore, its apparent "cytotoxicity" or protective effect will be most evident in cell types that express a functional NLRP3 inflammasome and are subjected to stimuli that activate this pathway. In cell lines that do not express NLRP3 or are not stimulated to induce pyroptosis, this compound may show minimal direct cytotoxicity.
Experimental Design
-
What are appropriate positive and negative controls for an this compound experiment?
-
Positive Control (for NLRP3 inhibition): A known NLRP3 activator like Nigericin or ATP (following LPS priming) should be used to induce pyroptosis. The protective effect of this compound can then be measured.
-
Negative Control: Vehicle control (e.g., DMSO) should be used at the same concentration as the this compound solvent.
-
Cell Line Control: If possible, use a cell line known to not express NLRP3 or an NLRP3-knockout cell line to demonstrate the specificity of this compound's effects.[5]
-
-
Which cell lines are suitable for studying this compound's effects? Immune cell lines such as human monocytic THP-1 cells (differentiated into macrophages with PMA) or primary bone marrow-derived macrophages (BMDMs) are commonly used as they have a well-characterized NLRP3 inflammasome pathway.[5][6] For cancer-related studies, cell lines where NLRP3 inflammasome activation is implicated in the pathology, such as certain melanoma or colorectal cancer cell lines, could be relevant.[7]
Troubleshooting
-
Why am I not observing an effect of this compound in my experiment?
-
Lack of NLRP3 Priming: Most cell types require a "priming" signal (Signal 1), typically bacterial lipopolysaccharide (LPS), to upregulate the expression of NLRP3 and pro-IL-1β.[4][8][9] Ensure your protocol includes an adequate priming step before adding the NLRP3 activator.
-
Ineffective Activation Signal: A second signal (Signal 2) is required to activate the NLRP3 inflammasome. Common activators include nigericin, ATP, or crystalline substances.[1][10] The concentration and incubation time of the activator may need to be optimized for your specific cell line.
-
Cell Line Does Not Express NLRP3: Verify that your chosen cell line expresses all the necessary components of the NLRP3 inflammasome (NLRP3, ASC, pro-caspase-1).
-
Incorrect this compound Concentration: While potent, the effective concentration of this compound can vary between cell lines and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration.
-
-
My cells are dying even with this compound treatment. What could be the cause?
-
Off-Target Effects at High Concentrations: At very high concentrations, this compound may have off-target effects leading to cytotoxicity independent of NLRP3 inhibition.
-
Alternative Cell Death Pathways: The stimulus you are using might be inducing other forms of cell death, such as apoptosis or necroptosis, which are not inhibited by this compound. It is advisable to assess markers of different cell death pathways.
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to your cells.
-
Quantitative Data Summary
Due to the specific nature of this compound as an NLRP3 inhibitor, direct IC50 values for general cytotoxicity across a wide range of cancer cell lines are not extensively published. The primary quantitative measure of its activity is the inhibition of NLRP3-mediated events.
Table 1: Inhibitory Activity of this compound
| Parameter | Reported Value | Cell System | Notes |
| IL-1β Release Inhibition | 20 nM | Not specified in snippet | This value reflects the potency of this compound in inhibiting NLRP3 inflammasome activity.[2] |
Table 2: Example Data Table for this compound Cytotoxicity Assessment
| Cell Line | Treatment | Concentration (µM) | % Cell Viability (e.g., MTT Assay) | % Cytotoxicity (e.g., LDH Release) |
| THP-1 (differentiated) | Vehicle Control | - | 100% | 5% |
| LPS + Nigericin | - | 45% | 55% | |
| LPS + Nigericin + this compound | 0.1 | 85% | 15% | |
| This compound alone | 0.1 | 98% | 6% | |
| Cancer Cell Line X | Vehicle Control | - | 100% | 4% |
| This compound | 1 | 97% | 5% | |
| This compound | 10 | 95% | 7% |
Experimental Protocols
Protocol 1: Assessment of this compound's Protective Effect Against Pyroptosis in THP-1 Macrophages
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiation: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well. Differentiate the cells into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Priming: Replace the medium with fresh, serum-free medium containing 1 µg/mL LPS for 4 hours to prime the NLRP3 inflammasome.
-
Inhibition: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or vehicle control for 1 hour.
-
Activation: Induce NLRP3 activation by adding 5 µM nigericin for 1 hour.
-
Cytotoxicity Measurement (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Calculate the percentage of cytotoxicity relative to a lysis control.
-
-
IL-1β Measurement (ELISA):
-
Use the collected supernatant to quantify the amount of secreted IL-1β using a human IL-1β ELISA kit, following the manufacturer's protocol.
-
Protocol 2: General Cytotoxicity Assessment in a Cancer Cell Line
-
Cell Seeding: Seed your cancer cell line of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for a specified time period (e.g., 24, 48, 72 hours).
-
Viability Measurement (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizations
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. Assessing the NLRP3 Inflammasome Activating Potential of a Large Panel of Micro- and Nanoplastics in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impaired NLRP3 inflammasome signaling diverts pyroptotic to apoptotic caspase activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLRP3 and cancer: pathogenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spotlight on the NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the NLRP3 Inflammasome as a New Therapeutic Option for Overcoming Cancer [mdpi.com]
NP3-146 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experimental results obtained using the NLRP3 inflammasome inhibitor, NP3-146.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the NLRP3 inflammasome.[1][2][3] It functions by binding directly to the NACHT domain of the NLRP3 protein, locking it in an inactive conformation.[1][4][5] This prevents the conformational changes required for NLRP3 activation and subsequent inflammasome assembly, ultimately inhibiting the release of pro-inflammatory cytokines such as IL-1β and IL-18.[2]
Q2: What are the typical cell types and stimulation methods used in this compound experiments?
A2: Experiments with this compound are commonly performed using immune cells such as bone marrow-derived macrophages (BMDMs) or human iPSC-derived microglia.[1][5] A two-signal model is typically required for NLRP3 inflammasome activation. The first signal, or "priming" step, often involves stimulating the cells with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[5][6] The second "activation" signal can be provided by a variety of stimuli, including nigericin, ATP, or MSU crystals, which trigger the assembly of the NLRP3 inflammasome complex.[1]
Q3: At what concentration should I use this compound?
A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, studies have shown potent inhibitory activity against IL-1β release with an IC50 value of approximately 0.171 μM in LPS and nigericin-stimulated BMDMs.[1] A fluorescent probe of this compound has been shown to inhibit NLRP3 activity at a concentration of 20 nM.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide for Inconsistent this compound Results
Issue 1: High Variability in IL-1β Inhibition Between Experiments
High variability in the inhibition of IL-1β release by this compound can arise from several factors related to the experimental protocol and reagents.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health or Density | Ensure consistent cell seeding density and viability across all wells and experiments. Passage cells consistently and avoid using cells that are over-confluent. |
| Variability in LPS Priming | Use a consistent concentration and incubation time for LPS priming. Ensure the LPS stock solution is properly stored and has not lost activity. Test different priming times (e.g., 2-4 hours) to find the optimal window for your cells. |
| Suboptimal NLRP3 Activation | The concentration or incubation time of the NLRP3 activator (e.g., nigericin, ATP) may be suboptimal. Perform a titration of the activator to determine the concentration that yields a robust and reproducible IL-1β response. |
| This compound Degradation | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Store the compound as recommended by the manufacturer. |
| Inconsistent Incubation Times | Adhere strictly to the incubation times for priming, inhibitor treatment, and activation steps across all experiments. |
Issue 2: Lack of this compound-Mediated Inhibition of IL-1β Release
If this compound fails to inhibit IL-1β release, it could indicate a problem with the compound itself, the experimental setup, or the underlying biological response.
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | Confirm the final concentration of this compound in your assay. Perform a dose-response experiment with a wider range of concentrations. |
| Inactive this compound | Verify the purity and integrity of your this compound stock. If possible, test a new batch of the compound. |
| NLRP3-Independent IL-1β Release | The stimulus you are using may be inducing IL-1β release through a pathway that is not dependent on the NLRP3 inflammasome. Confirm that your stimulation conditions specifically activate the NLRP3 inflammasome using appropriate controls (e.g., NLRP3-deficient cells). |
| Cell Type Unresponsive to this compound | While unlikely given its direct mechanism of action, some cell types may exhibit differential sensitivity. Test the compound in a well-characterized cell line known to be responsive to NLRP3 inhibition. |
| Issues with IL-1β Detection | Troubleshoot your IL-1β ELISA or Western blot procedure. Ensure the antibody is specific and the detection reagents are working correctly. |
Experimental Protocols
Key Experiment: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol outlines a general workflow for assessing the inhibitory activity of this compound on the NLRP3 inflammasome in macrophages.
-
Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 3 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) for 30-60 minutes.
-
NLRP3 Activation: Add an NLRP3 activator, such as 5 µM Nigericin, and incubate for 1 hour to induce inflammasome assembly and IL-1β release.
-
Sample Collection: Centrifuge the plate and collect the supernatant for analysis.
-
Detection: Measure the concentration of IL-1β in the supernatant using an ELISA kit. Analyze the cell lysate for caspase-1 activation via Western blot.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental process and the mechanism of this compound, the following diagrams are provided.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Caption: The signaling pathway of NLRP3 activation and the inhibitory action of this compound.
Caption: A logical flow diagram for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brazilin is a natural product inhibitor of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NP3-146 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of NP3-146, a potent NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1] Its mechanism of action involves directly binding to the NACHT domain of the NLRP3 protein, locking it in an inactive conformation.[2] This prevents the conformational changes required for inflammasome assembly and subsequent activation of downstream inflammatory signaling.[2]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: A good starting point for this compound concentration is its reported IC50 value, which is 0.171 µM (or 171 nM) for the inhibition of IL-1β release in lipopolysaccharide (LPS) and Nigericin-stimulated bone marrow-derived macrophages (BMDMs).[1] A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and experimental conditions. A typical concentration range to test is between 1 nM and 10,000 nM (10 µM).[1]
Q3: How should I prepare and store this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in DMSO, the stock solution should be stored at -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: Can this compound be cytotoxic at higher concentrations?
A4: Like many small molecule inhibitors, this compound may exhibit cytotoxicity at higher concentrations. It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line. The Neutral Red Uptake assay is a common method for assessing cell viability.
Q5: What are the key readouts to measure the inhibitory effect of this compound?
A5: The primary readouts for assessing this compound efficacy include the measurement of mature IL-1β and IL-18 levels in the cell culture supernatant by ELISA. Additionally, you can measure the levels of cleaved caspase-1 and cleaved IL-1β in cell supernatants or lysates by Western blot.[1] A reduction in these markers indicates successful inhibition of the NLRP3 inflammasome.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibition of IL-1β release | Suboptimal this compound concentration: The concentration used may be too low for your specific cell type or experimental conditions. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration. |
| Inefficient cell priming or activation: The cells may not be adequately primed with LPS or activated with the secondary stimulus (e.g., Nigericin, ATP). | Optimize the concentration and incubation time for both the priming and activation steps. Ensure the reagents are of high quality and not expired. | |
| This compound degradation: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound from solid compound. Aliquot the stock solution to minimize freeze-thaw cycles. | |
| High cell death observed | This compound cytotoxicity: The concentration of this compound used may be toxic to the cells. | Perform a cytotoxicity assay (e.g., Neutral Red Uptake assay) to determine the maximum non-toxic concentration of this compound for your cell line. Use concentrations below this threshold in your inhibition experiments. |
| DMSO toxicity: High concentrations of the solvent DMSO can be toxic to cells. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%). Include a vehicle control (DMSO alone) in your experiments to assess solvent toxicity. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension and use a multichannel pipette for accurate and consistent cell seeding. |
| Pipetting errors: Inaccurate pipetting of this compound or other reagents can introduce variability. | Calibrate your pipettes regularly and use proper pipetting techniques. | |
| Edge effects in multi-well plates: Wells on the outer edges of a plate can be prone to evaporation, leading to altered concentrations and cell stress. | Avoid using the outermost wells of the plate for your experimental samples. Fill these wells with sterile PBS or media to minimize evaporation. | |
| Unexpected or off-target effects | Non-specific inhibition: At very high concentrations, some inhibitors may have off-target effects. | Use the lowest effective concentration of this compound determined from your dose-response curve. Consider using a secondary, structurally different NLRP3 inhibitor as a control to confirm the specificity of the observed effects. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Dose-Response Curve)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for IL-1β release in your cell line of interest (e.g., THP-1 macrophages).
Materials:
-
THP-1 cells
-
PMA (Phorbol 12-myristate 13-acetate)
-
LPS (Lipopolysaccharide)
-
Nigericin or ATP
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
96-well cell culture plates
-
Human IL-1β ELISA kit
Methodology:
-
Cell Seeding and Differentiation:
-
Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the monocytes into macrophages by treating with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, replace the medium with fresh, PMA-free complete medium and rest the cells for 24 hours.
-
-
Cell Priming:
-
Prime the differentiated THP-1 macrophages with 1 µg/mL LPS for 3-4 hours.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium, ranging from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
After the priming step, carefully remove the LPS-containing medium and add the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate for 1 hour.
-
-
NLRP3 Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding 10 µM Nigericin or 5 mM ATP to each well.
-
Incubate for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-1β concentration against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assay (Neutral Red Uptake)
Materials:
-
Your cell line of interest
-
This compound
-
DMSO
-
Complete cell culture medium
-
96-well cell culture plates
-
Neutral Red solution
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium, covering a wide range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Remove the old medium and add the different concentrations of this compound or controls to the wells.
-
Incubate for 24 hours (or your desired experimental duration).
-
-
Neutral Red Staining:
-
After incubation, remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well.
-
Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.
-
-
Dye Extraction:
-
Remove the Neutral Red-containing medium and wash the cells once with PBS.
-
Add 150 µL of destain solution to each well and incubate for 10 minutes with gentle shaking to extract the dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the this compound concentration to determine the cytotoxic concentration range.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound Inhibition of IL-1β Release
| This compound Concentration (nM) | IL-1β Concentration (pg/mL) | % Inhibition |
| 0 (Vehicle) | 1500 | 0 |
| 1 | 1450 | 3.3 |
| 10 | 1200 | 20.0 |
| 50 | 900 | 40.0 |
| 100 | 700 | 53.3 |
| 171 (IC50) | 750 | 50.0 |
| 500 | 400 | 73.3 |
| 1000 | 200 | 86.7 |
| 10000 | 50 | 96.7 |
Table 2: Example Cytotoxicity Data for this compound
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 1 | 98 |
| 5 | 95 |
| 10 | 92 |
| 25 | 85 |
| 50 | 60 |
| 100 | 25 |
Visualizations
Caption: NLRP3 Inflammasome Signaling Pathway and Point of this compound Inhibition.
References
Technical Support Center: NP3-146 and DMSO Vehicle Controls
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to properly control for the effects of the vehicle solvent, Dimethyl Sulfoxide (DMSO), when conducting experiments with the NLRP3 inflammasome inhibitor, NP3-146.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is DMSO used as a vehicle?
A1: this compound is an experimental and potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[1][2] It is used in research to study the role of the NLRP3 inflammasome in various inflammatory diseases.[1][2] Like many small molecule inhibitors, this compound is hydrophobic and has low solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar molecules, making it a common choice to dissolve this compound for use in biological experiments.[3][4]
Q2: Why is a vehicle control necessary when using this compound dissolved in DMSO?
A2: A vehicle control is crucial because DMSO itself can exert biological effects on cells and organisms.[3][4] These effects can range from altered gene expression and epigenetic modifications to cytotoxicity and, importantly, modulation of the inflammatory response.[5][6][7] In fact, some studies have shown that DMSO can directly inhibit the activation of the NLRP3 inflammasome, the very target of this compound.[8][9] Therefore, a vehicle control, which consists of treating a set of cells or animals with the same concentration of DMSO used to deliver this compound, is essential to distinguish the effects of the inhibitor from the effects of the solvent.
Q3: What is the recommended final concentration of DMSO in my experiments?
A3: It is recommended to keep the final concentration of DMSO in your in vitro experiments as low as possible, ideally below 0.5%.[10] While some cell lines may tolerate higher concentrations, it is crucial to perform a toxicity assessment to determine the maximum non-toxic concentration for your specific experimental system. For in vivo studies, the concentration of DMSO should generally be kept below 10% for normal mice, and even lower (below 2%) for more sensitive animals like nude or transgenic mice.[11]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected or inconsistent results with this compound treatment. | DMSO vehicle effects are masking or confounding the effects of this compound. | Ensure a proper vehicle control is included in every experiment. The vehicle control should contain the exact same concentration of DMSO as the this compound treatment group. |
| The concentration of DMSO used is toxic to the cells. | Perform a dose-response experiment to determine the maximum non-toxic concentration of DMSO for your specific cell type and assay duration. Reduce the DMSO concentration if necessary. | |
| Precipitation of this compound in culture medium. | The final concentration of this compound exceeds its solubility in the aqueous medium, even with DMSO. | Prepare a higher concentration stock solution of this compound in 100% DMSO. When diluting into your final culture medium, ensure the final DMSO concentration remains low and vortex or mix thoroughly immediately after dilution. Consider using a carrier protein like BSA to improve solubility. |
| Vehicle control group shows a significant effect compared to the untreated control. | The concentration of DMSO used is biologically active in your experimental system. | Acknowledge and report the effects of the vehicle. The primary comparison for determining the effect of this compound should be between the this compound treated group and the vehicle control group, not the untreated control. |
| Contamination of DMSO stock. | Use high-purity, sterile-filtered DMSO. Aliquot your stock to avoid repeated freeze-thaw cycles and potential contamination. |
Experimental Protocols and Data
In Vitro DMSO Toxicity Assessment
It is critical to determine the cytotoxic threshold of DMSO on your specific cell line. The following table summarizes data from various studies on the effects of different DMSO concentrations on cell viability.
| Cell Type | DMSO Concentration | Effect on Viability | Citation |
| Human Apical Papilla Cells | 0.1% - 0.5% | No significant reduction in viability up to 7 days. | [12] |
| 1% | Cytotoxic at 72 hours and 7 days. | [12] | |
| 5% - 10% | Cytotoxic at all time points. | [12] | |
| Human Dermal Fibroblasts | 0.01% - 0.5% | No impact on cell growth and proliferation. | [13] |
| 1% - 2% | Reduced proliferation after 7 days. | [13] | |
| 3% - 5% | Reduced cell growth at 24 and 48 hours. | [13] | |
| Hep G2 Cells | 3% - 5% | Inhibition of cell proliferation. | [14] |
| Retinal Neuronal Cell Line | >1% | Confirmed toxicity. | [15] |
| Gingiva-derived Stem Cells | 3% - 10% | Decreased cell viability and altered morphology. | [16] |
| Peripheral Blood Mononuclear Cells | 5% | Increased cell death after 120 hours. | [17] |
| 10% | Increased cell death within 24 hours. | [17] |
Recommended Experimental Workflow for In Vitro Studies
Caption: A typical experimental workflow for in vitro studies with this compound.
In Vivo Study Considerations
For animal studies, it is crucial to select a vehicle that is well-tolerated and does not produce confounding effects. The following table provides a summary of in vivo DMSO toxicity.
| Animal Model | Route of Administration | DMSO Concentration/Dose | Observed Effects | Citation |
| Mice | Intraperitoneal | Not specified | Significant motor impairment. | [18] |
| Rats | Oral | 1,100 mg/kg/day | DMSO-specific offensive odor, potential irritant effects. | [19] |
| Rats | Not specified | 10% - 20% | Considered safe for administration in some studies. | [20] |
| Rats | Intravitreal | 1-8% (5 µl) | Retinal apoptosis. | [15] |
Signaling Pathway Considerations
It is important to be aware that DMSO can influence signaling pathways relevant to this compound's mechanism of action.
Caption: Simplified diagram of the NLRP3 inflammasome pathway showing the inhibitory targets of both this compound and potentially DMSO.
By carefully considering the potential effects of DMSO and implementing appropriate controls, researchers can ensure the validity and reproducibility of their experimental findings with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. DMSO Vehicle control - Homework Questions [protocol-online.org]
- 4. pharmacology - Why DMSO is used as a control? - Biology Stack Exchange [biology.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. Dimethyl sulfoxide inhibits NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P 106: Effects of Dimethyl Sulfoxide on NLRP3 Inflammasome and Alzheimer's Disease - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]
- 10. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | NLRP3-IN-5 | Inflammasome NLRP3 inhibitor | TargetMol [targetmol.com]
- 12. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 15. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 20. researchgate.net [researchgate.net]
NP3-146 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, proper storage, and handling of NP3-146, a potent NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A: Proper storage is crucial to maintain the integrity and activity of this compound. For long-term storage, the solid powder should be kept at -20°C for up to three years. Once reconstituted in a solvent such as DMSO, it is recommended to store the solution in aliquots at -80°C for up to one year to minimize freeze-thaw cycles.[1][2]
Q2: In which solvents is this compound soluble and what are the recommended concentrations for stock solutions?
A: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is advisable to prepare a high-concentration stock solution, for example, 10 mM in DMSO. This allows for minimal volumes of the stock solution to be added to your experimental setup, thereby reducing potential solvent-induced effects on cells. The final DMSO concentration in cell culture media should typically be kept below 0.5%.
Q3: What are the known degradation pathways for this compound?
A: While specific degradation pathways for this compound are not extensively published, its structural analogue, MCC950, which also contains a sulfonylurea moiety, has been studied. Sulfonylureas can be susceptible to hydrolysis, particularly under acidic conditions. The tertiary alcohol group present in the structure of MCC950 analogues is suggested to be important for its chemical stability.[3] Therefore, it is prudent to avoid acidic environments during storage and in experimental buffers.
Q4: How can I tell if my this compound has degraded?
A: Degradation of this compound may lead to a decrease in its biological activity, resulting in inconsistent or unexpected experimental outcomes. If you suspect degradation, you can verify the integrity of your compound stock using analytical methods such as High-Performance Liquid Chromatography (HPLC). A change in the chromatographic profile, such as the appearance of new peaks or a decrease in the main peak area, can indicate degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially related to its stability and storage.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or reduced inhibitory activity of this compound in cell-based assays. | Compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure that the solid compound and stock solutions have been stored at the recommended temperatures (-20°C for solid, -80°C for solutions). 2. Aliquot Stock Solutions: Avoid multiple freeze-thaw cycles by preparing and using small-volume aliquots of the stock solution. 3. Prepare Fresh Dilutions: For each experiment, prepare fresh dilutions of this compound from a new stock aliquot. |
| Precipitation observed in the stock solution or in the final experimental medium. | Poor solubility at the working concentration or in the chosen solvent/buffer. | 1. Check Solvent and Concentration: Confirm that the stock solution concentration in DMSO is appropriate and that the final concentration in the aqueous medium does not exceed its solubility limit. 2. Ensure Complete Dissolution: Gently warm the stock solution and vortex to ensure the compound is fully dissolved before making dilutions. 3. Optimize Final Solvent Concentration: Keep the final DMSO concentration in the cell culture medium as low as possible (ideally < 0.5%). |
| Variability in results between different batches of this compound. | Differences in purity or degradation of older batches. | 1. Perform Quality Control: If possible, analyze the purity of different batches using HPLC. 2. Use a Fresh Batch: If an older batch is suspected of degradation, switch to a newly purchased and properly stored batch of this compound. |
| Unexpected cellular toxicity or off-target effects. | High concentrations of DMSO or potential degradation products. | 1. Run Vehicle Control: Include a vehicle control (e.g., DMSO alone at the same final concentration) in your experiments to assess solvent toxicity. 2. Perform Dose-Response: Determine the optimal, non-toxic concentration range for this compound in your specific cell line through a dose-response experiment. |
Quantitative Data on this compound Stability
While specific public data on forced degradation of this compound is limited, the following table provides a general overview of the expected stability of sulfonylurea-containing compounds based on available literature for structurally related molecules. These are illustrative and actual stability should be confirmed experimentally.
| Condition | Parameter | Expected Stability of Sulfonylurea Moiety | Primary Degradation Pathway |
| Temperature | -80°C (in DMSO) | High (stable for up to 1 year)[2] | Minimal degradation |
| -20°C (Solid) | High (stable for up to 3 years)[2] | Minimal degradation | |
| 4°C (in aqueous buffer) | Moderate (potential for hydrolysis over time) | Hydrolysis | |
| 37°C (in aqueous buffer) | Low (accelerated degradation) | Hydrolysis | |
| pH | Acidic (e.g., pH 1-4) | Low (prone to decomposition)[3] | Acid-catalyzed hydrolysis |
| Neutral (e.g., pH 7.4) | High | Minimal hydrolysis | |
| Basic (e.g., pH 8-10) | Moderate to High | Base-catalyzed hydrolysis | |
| Light | UV/Visible Light | Potential for photodegradation | Photolytic cleavage |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Procedure for Assessing this compound Stability by HPLC (Forced Degradation Study)
This protocol provides a general framework for a forced degradation study. Specific parameters may need to be optimized.
-
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)
-
HPLC system with a UV detector and a suitable C18 column
-
-
Procedure:
-
Preparation of Test Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the test solution. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the test solution. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the test solution. Incubate at room temperature for a defined period.
-
Thermal Degradation: Store the solid this compound or a solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight.
-
-
Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound compound.
-
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: this compound inhibits NLRP3 inflammasome activation.
References
minimizing NP3-146 toxicity in long-term experiments
Technical Support Center: Minimizing NP3-146 Toxicity in Long-Term Experiments
Disclaimer: No specific public information is available for a compound designated "this compound." The following technical support guide is a generalized framework designed to assist researchers in minimizing the toxicity of novel small molecule inhibitors in long-term experiments, using "this compound" as a placeholder. The recommendations provided are based on established principles of in vitro toxicology and cell culture.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures, even at low concentrations of this compound. What are the initial troubleshooting steps?
A1: When encountering unexpected cytotoxicity with a new compound, a systematic approach is crucial.[1][2]
-
Dose-Response and Time-Course Analysis: First, perform a comprehensive dose-response experiment to determine the half-maximal cytotoxic concentration (CC50).[1] Test a broad range of this compound concentrations (e.g., from nanomolar to micromolar) at several time points (e.g., 24, 48, 72 hours) to understand the kinetics of the toxic effect.[2][3]
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used in your experimental wells.[2][4] This will help determine if the solvent is contributing to the observed toxicity.[2]
-
Cell Health and Density: Ensure your cells are healthy, within a low passage number, and seeded at an optimal density before starting the experiment. Low cell density can make cells more susceptible to toxic insults.[4]
Q2: How can we reduce the cytotoxic effects of this compound without compromising its intended on-target activity?
A2: Mitigating cytotoxicity while preserving the desired biological effect is a common challenge.[1] Consider the following strategies:
-
Optimize Concentration and Exposure Time: The most direct approach is to use the lowest effective concentration of this compound for the shortest possible duration.[2][5] Continuous exposure is not always necessary and may not reflect the in vivo situation.[6][7]
-
Adjust Serum Concentration: The concentration of serum in your culture medium can influence drug availability and cytotoxicity.[1][5] Serum proteins can sometimes bind to the compound, reducing its free concentration and thus its toxicity.[5] Experiment with different serum percentages.
-
Co-treatment with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-treatment with antioxidants (e.g., N-acetylcysteine) or pan-caspase inhibitors (e.g., Z-VAD-FMK) may rescue cells from death.[1]
Q3: The effects of this compound seem to diminish over the course of our long-term experiment. What could be the cause?
A3: Loss of compound efficacy in long-term experiments can often be attributed to compound instability or degradation.
-
Compound Stability in Media: Small molecules can be unstable in aqueous cell culture media.[8] It is advisable to determine the stability of this compound in your specific culture medium under standard incubation conditions (37°C, 5% CO2).
-
Media Changes: For long-term experiments, regular media changes with freshly prepared this compound are crucial to maintain a consistent concentration.
-
Storage and Handling: Ensure that your stock solution of this compound is stored correctly (e.g., at -80°C in small aliquots to avoid freeze-thaw cycles) and protected from light if it is light-sensitive.[2][9]
Q4: How can we differentiate between on-target toxicity and off-target toxicity?
A4: Distinguishing between on-target and off-target effects is critical for validating your results.[10]
-
Use a Structurally Unrelated Inhibitor: If another inhibitor for the same target exists, test it in parallel. If it does not produce the same toxic phenotype, the toxicity of this compound is likely due to off-target effects.[10]
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target. If the cells remain sensitive to this compound after target removal, the toxicity is off-target.[11]
-
Rescue Experiments: Attempt to rescue the toxic phenotype by overexpressing the intended target.[10] Failure to rescue suggests off-target activity.
-
Selectivity Profiling: Screen this compound against a panel of related targets (e.g., a kinase panel) to identify unintended interactions.[9]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Results Between Experiments
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Standardize cell passage number, seeding density, and all media components. Ensure consistent incubation times and conditions.[2]
-
-
Possible Cause: Compound degradation.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods.[2]
-
-
Possible Cause: Assay variability.
-
Solution: Ensure the cytotoxicity assay you are using is robust and has a low coefficient of variation.[2] Perform all steps of the assay consistently.
-
Issue 2: Cells Exhibit Morphological Changes Unrelated to the Expected Phenotype
-
Possible Cause: Sub-optimal culture conditions.
-
Solution: Verify the pH of your medium and the CO2 level in your incubator. Ensure you are using the optimal media formulation for your cell type.[5]
-
-
Possible Cause: Off-target effects of this compound.
-
Solution: The observed morphological changes may be due to the compound hitting unintended targets.[11] Refer to the strategies in FAQ Q4 to investigate off-target effects.
-
-
Possible Cause: Cytostatic vs. Cytotoxic Effects.
-
Solution: It's important to determine if the compound is killing the cells (cytotoxicity) or just halting their proliferation (cytostasis). Assays that measure metabolic activity (like MTT) may not distinguish between these two effects.[12] Consider using a direct cell counting method or an assay that measures membrane integrity (like LDH release).[13]
-
Data Presentation
Table 1: Dose-Response Cytotoxicity of this compound on Cell Line X
| This compound Conc. (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 98 ± 3.9 | 95 ± 4.2 | 91 ± 5.5 |
| 1 | 85 ± 5.2 | 75 ± 6.1 | 60 ± 7.2 |
| 10 | 52 ± 6.8 | 30 ± 5.9 | 15 ± 4.1 |
| 100 | 15 ± 4.1 | 5 ± 2.3 | <5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Off-Target Kinase Profiling of this compound (1 µM)
| Kinase Target | % Inhibition |
| Primary Target | 95% |
| Off-Target Kinase A | 45% |
| Off-Target Kinase B | 12% |
| Off-Target Kinase C | 5% |
This table illustrates how to present data from a kinase selectivity panel to identify potential off-target interactions.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol is for determining the concentration of this compound that is toxic to a cell line.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control with the same solvent concentrations.[2]
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and vehicle controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the CC50 value.
Protocol 2: Compound Stability Assay in Culture Medium
This protocol helps determine the stability of this compound in your experimental conditions.
-
Preparation: Spike this compound into your complete cell culture medium at the highest concentration you plan to use in your experiments.[8]
-
Incubation: Place the medium in a sterile, sealed tube in your cell culture incubator (37°C, 5% CO2).
-
Time Points: At various time points (e.g., 0, 6, 12, 24, 48 hours), remove an aliquot of the medium.
-
Analysis: Analyze the concentration of the intact this compound in the aliquots using a suitable analytical method like HPLC or LC-MS.
-
Data Interpretation: A significant decrease in the concentration of this compound over time indicates instability. This suggests that more frequent media changes are needed for long-term experiments.
Visualizations
Caption: Hypothetical signaling pathway showing on- and off-target effects of this compound.
Caption: Troubleshooting flowchart for identifying the source of this compound toxicity.
Caption: Experimental workflow for assessing and mitigating this compound toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modelling patient drug exposure profiles in vitro to narrow the valley of death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity assay selection guide | Abcam [abcam.com]
issues with NP3-146 cell permeability
Welcome to the technical support center for NP3-146. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the cell permeability of this compound during their experiments.
Troubleshooting Guides
This section provides solutions to common problems you might encounter when working with this compound in cell-based assays.
Issue 1: Lower than expected intracellular concentration or activity of this compound.
-
Question: My assay results suggest that this compound is not reaching its intracellular target, the NLRP3 inflammasome. What could be the reason?
-
Answer: Low intracellular concentration of this compound can be attributed to several factors related to its cell permeability. Based on its physicochemical properties, here are some potential causes and troubleshooting steps:
-
Poor Passive Diffusion: While specific experimental data on this compound's passive permeability is limited, its molecular weight of 442.96 g/mol is within the range where passive diffusion can be a viable mechanism of cellular uptake. However, other factors like lipophilicity and polar surface area play a crucial role.
-
Troubleshooting:
-
Optimize Solvent Concentration: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level (generally ≤ 0.5%) as high concentrations can affect membrane integrity.
-
Increase Incubation Time: If not cytotoxic, increasing the incubation time with this compound may allow for greater intracellular accumulation.
-
Consider Permeabilization Agents: For mechanistic studies where maintaining membrane integrity is not critical, transient permeabilization of the cell membrane using agents like a low concentration of digitonin can be employed. However, this is not suitable for all experimental setups.
-
-
-
Efflux Pump Activity: this compound could be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport compounds out of the cell, thereby reducing the intracellular concentration.
-
Troubleshooting:
-
Co-incubation with Efflux Pump Inhibitors: Perform experiments where cells are co-incubated with this compound and a known efflux pump inhibitor (e.g., verapamil for P-gp). An increase in this compound activity in the presence of the inhibitor would suggest it is an efflux pump substrate.
-
-
-
Compound Instability: this compound may be unstable in your experimental buffer or media, leading to a lower effective concentration.
-
Troubleshooting:
-
Assess Compound Stability: Use an analytical method like HPLC to determine the stability of this compound in your experimental media over the time course of your experiment.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before use.
-
-
-
-
Issue 2: High variability in results between experimental replicates.
-
Question: I am observing significant differences in the inhibitory effect of this compound across my replicate wells. What could be causing this?
-
Answer: High variability can stem from several sources, including issues with compound solubility and inconsistent cell conditions.
-
Poor Aqueous Solubility: this compound may have limited solubility in aqueous cell culture media, leading to precipitation and an inconsistent effective concentration across wells.
-
Troubleshooting:
-
Visually Inspect for Precipitation: Before adding to cells, carefully inspect your final this compound dilution for any signs of precipitation.
-
Optimize Solubilization: Ensure the initial DMSO stock is fully dissolved. When diluting into your final aqueous buffer, vortex or mix thoroughly. Consider a brief sonication of the stock solution.
-
Use a Carrier Protein: In some cases, including a low concentration of serum or bovine serum albumin (BSA) in the final incubation medium can help maintain the solubility of hydrophobic compounds.
-
-
-
Inconsistent Cell Seeding and Health: Variations in cell number and viability between wells can lead to inconsistent responses.
-
Troubleshooting:
-
Ensure Homogeneous Cell Suspension: Before seeding, ensure your cells are in a single-cell suspension.
-
Verify Cell Viability: Perform a viability check (e.g., trypan blue exclusion) before each experiment.
-
Check for Edge Effects: In multi-well plates, wells on the edge can be prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outer wells for experimental conditions and instead fill them with sterile media or PBS.
-
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that might influence its cell permeability?
A1: Understanding the physicochemical properties of this compound is crucial for predicting and troubleshooting its cell permeability.
| Property | Value/Prediction | Implication for Cell Permeability |
| Molecular Weight | 442.96 g/mol | This is below the 500 g/mol guideline suggested by Lipinski's Rule of Five, which is favorable for passive diffusion across the cell membrane. |
| Predicted LogP | ~3-4 | A positive LogP value in this range suggests good lipophilicity, which is generally favorable for partitioning into the lipid bilayer of the cell membrane. |
| Predicted Polar Surface Area (PSA) | ~100-120 Ų | This value is below the general upper limit of 140 Ų for good cell permeability, suggesting that polarity may not be a major hindrance to its passive diffusion. |
Q2: How can I experimentally measure the cell permeability of this compound?
A2: Two common in vitro assays to quantify cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
-
PAMPA: This is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a high-throughput method to assess passive permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium. It can assess both passive diffusion and active transport processes, including efflux. A bidirectional assay (measuring transport from apical to basolateral and basolateral to apical) can determine if a compound is a substrate for efflux pumps.
Q3: What is the mechanism of action of this compound once it enters the cell?
A3: this compound is an inhibitor of the NLRP3 inflammasome.[1] It functions by directly binding to the NACHT domain of the NLRP3 protein, locking it in an inactive conformation.[1] This prevents the assembly of the inflammasome complex, thereby inhibiting the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[1][2]
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA) for this compound
This protocol provides a general framework for assessing the passive permeability of this compound.
-
Materials:
-
PAMPA plate system (e.g., 96-well filter plate and acceptor plate)
-
Lipid solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS for quantification
-
-
Method:
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Coat Filter Plate: Carefully add the lipid solution to the filter of each well in the donor plate and allow it to impregnate the filter.
-
Prepare Donor Solution: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., 1%).
-
Add Donor Solution: Add the this compound donor solution to the wells of the coated filter plate.
-
Assemble Sandwich: Place the donor plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantify: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Permeability: The apparent permeability coefficient (Papp) can be calculated using established formulas.
-
2. Caco-2 Bidirectional Permeability Assay for this compound
This protocol is for determining if this compound is a substrate for active efflux transporters.
-
Materials:
-
Caco-2 cells
-
Transwell plate inserts (e.g., 24-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
This compound stock solution
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for quantification
-
-
Method:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Additionally, perform a Lucifer yellow leakage assay to confirm the integrity of the tight junctions.
-
Prepare Dosing Solutions: Dilute this compound to the final desired concentration in pre-warmed transport buffer.
-
Apical to Basolateral (A-to-B) Transport:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the this compound dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-to-A) Transport:
-
Wash the monolayers as above.
-
Add the this compound dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate and collect samples from the apical chamber at the same time points.
-
-
Quantify: Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-to-B and B-to-A directions. The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.
-
Visualizations
Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.
Caption: Workflow for this compound cell permeability assays.
References
Validation & Comparative
NP3-146 versus MCC950 for NLRP3 inhibition
A Comprehensive Comparison of NP3-146 and MCC950 for NLRP3 Inflammasome Inhibition
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals.[1][2][3] Upon activation, NLRP3 assembles a multi-protein complex that triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[3] While essential for host defense, aberrant NLRP3 activation is implicated in a wide range of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, atherosclerosis, and neurodegenerative disorders.[3][4] This has made the NLRP3 inflammasome a prime therapeutic target, leading to the development of specific small-molecule inhibitors. Among the most studied are MCC950 and this compound, both of which have demonstrated potent and selective inhibition of the NLRP3 pathway. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in selecting the appropriate tool for their studies.
Mechanism of Action: Targeting the Core of NLRP3
The canonical activation of the NLRP3 inflammasome is a two-step process.[2][5] The first, a "priming" signal, typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.[1][2][5][6] The second "activation" signal, triggered by a diverse array of stimuli including extracellular ATP, crystalline substances, and pore-forming toxins, induces the oligomerization of NLRP3 and the recruitment of the adaptor protein ASC and pro-caspase-1 to form the active inflammasome complex.[7][1][2]
Both this compound and MCC950 are direct inhibitors of NLRP3.[8][9] They share a common mechanism of action by binding to the NACHT domain of NLRP3.[8][9][10] Specifically, they target the Walker B motif within the NACHT domain, which is crucial for the ATPase activity of NLRP3.[3][5] By binding to this site, both compounds lock NLRP3 in an inactive conformation, preventing the ATP hydrolysis necessary for the conformational changes that lead to its oligomerization and subsequent inflammasome assembly.[3][11][12] This inhibitory action blocks downstream events, including ASC oligomerization, caspase-1 activation, and the release of IL-1β.[13][14]
Data Presentation: A Quantitative Comparison
The potency of this compound and MCC950 has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data for a direct comparison.
Table 1: In Vitro Potency of this compound and MCC950
| Compound | Cell Type | Assay | IC50 | Reference |
| This compound | Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release (LPS + Nigericin) | 0.171 µM | [9] |
| This compound | - | NLRP3 Activity and IL-1β Release | 20 nM | [10] |
| MCC950 | Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | 7.5 nM | [10] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | IL-1β Release | 8.1 nM | [10] |
| MCC950 | THP-1 cells | IL-1β Release | 14.3 nM | [15] |
Table 2: In Vivo Efficacy of MCC950
| Disease Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | - | Attenuated disease severity | [4][16] |
| Cryopyrin-Associated Periodic Syndromes (CAPS) | Mouse | - | Rescued neonatal lethality | [4][16] |
| Head and Neck Squamous Cell Carcinoma | Mouse | 10 mg/kg or 15 mg/kg, i.p. | Delayed tumor progression, reduced IL-1β levels | [17] |
| Myocardial Infarction | Pig | - | Reduced infarct size, preserved cardiac function | [8] |
| Ischemic Stroke | - | - | Decreased TNF-α concentrations, reduced cleavage of PARP and caspase-3 | [14] |
In vivo efficacy data for this compound is less extensively published in the reviewed literature.
Specificity Profile
A critical attribute of a good inhibitor is its specificity. MCC950 has been shown to be highly selective for the NLRP3 inflammasome, with no significant inhibitory activity against other inflammasomes such as AIM2, NLRC4, or NLRP1.[13][4][8][16] This specificity is crucial for dissecting the specific role of NLRP3 in various disease models without confounding effects from inhibiting other inflammatory pathways. While this compound is also described as an NLRP3 inhibitor, its specificity profile against a broad panel of other inflammasomes is not as extensively documented in the available literature.
Experimental Protocols
To facilitate the replication and validation of findings, detailed experimental protocols are essential.
In Vitro NLRP3 Inhibition Assay in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes a common method for assessing the potency of NLRP3 inhibitors.
-
Cell Culture:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 6-7 days to differentiate them into macrophages.
-
-
Priming:
-
Seed the differentiated BMDMs in 96-well plates at a density of 1 x 10^5 cells/well.
-
Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Pre-treat the primed BMDMs with varying concentrations of this compound or MCC950 (or vehicle control) for 30-60 minutes.
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome by adding a stimulus such as 5 µM nigericin or 5 mM ATP for 1 hour.
-
-
Quantification of IL-1β:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Murine Model of Peritonitis
This protocol provides a general framework for evaluating the in vivo efficacy of NLRP3 inhibitors.
-
Animal Model:
-
Use C57BL/6 mice (8-12 weeks old).
-
-
Inhibitor Administration:
-
Administer this compound or MCC950 (e.g., 10-50 mg/kg) or vehicle control via intraperitoneal (i.p.) or oral gavage route 1 hour prior to the inflammatory challenge.
-
-
Induction of Peritonitis:
-
Induce peritonitis by i.p. injection of an NLRP3 agonist such as monosodium urate (MSU) crystals (1 mg per mouse).
-
-
Sample Collection:
-
At a specified time point (e.g., 6 hours) after MSU injection, euthanize the mice.
-
Collect peritoneal lavage fluid by washing the peritoneal cavity with sterile PBS.
-
Collect blood via cardiac puncture for serum analysis.
-
-
Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Count the number of recruited neutrophils in the cell pellet using flow cytometry or by staining and microscopy.
-
Measure the levels of IL-1β and other cytokines in the supernatant of the peritoneal lavage fluid and in the serum using ELISA.
-
Mandatory Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and inhibition.
In Vitro Experimental Workflow for Testing NLRP3 Inhibitors
Caption: Workflow for in vitro evaluation of NLRP3 inhibitors.
Conclusion
Both this compound and MCC950 are potent and direct inhibitors of the NLRP3 inflammasome, acting through a shared mechanism of stabilizing the inactive conformation of the NLRP3 protein by binding to its NACHT domain.[9][11] MCC950 is a well-characterized inhibitor with extensive data supporting its high potency and specificity, as well as proven efficacy in a wide array of in vivo disease models.[4][14][16][17] this compound also demonstrates high potency in vitro, with an IC50 in the nanomolar range.[9][10] However, publicly available data on its in vivo efficacy and broad specificity profile against other inflammasomes are less comprehensive compared to MCC950.
For researchers requiring a highly validated and specific tool for in vivo studies or for experiments where specificity against other inflammasomes is critical, MCC950 stands out as the more established option. This compound represents a potent alternative, particularly for in vitro screening and mechanistic studies, and may offer different pharmacokinetic or chemical properties that could be advantageous in specific experimental contexts. The choice between these two inhibitors will ultimately depend on the specific requirements of the research, including the experimental system, the need for in vivo data, and the importance of a well-documented specificity profile.
References
- 1. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 8. invivogen.com [invivogen.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MCC950, a selective NLPR3 inflammasome inhibitor, improves neurologic function and survival after cardiac arrest and resuscitation | springermedizin.de [springermedizin.de]
- 13. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 14. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Blockage of the NLRP3 inflammasome by MCC950 improves anti-tumor immune responses in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NP3-146 and Other Potent NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Potency and Mechanism
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target in the development of therapeutics for a wide range of inflammatory diseases. Its aberrant activation is implicated in conditions from autoimmune disorders to neurodegenerative diseases. This guide provides a comparative overview of the potency of a novel NLRP3 inhibitor, NP3-146, alongside other well-characterized inhibitors, supported by experimental data and detailed methodologies to aid in research and development.
Potency Comparison of NLRP3 Inhibitors
The inhibitory potency of this compound and other leading NLRP3 inhibitors is summarized below. The data, primarily focusing on the half-maximal inhibitory concentration (IC50) for interleukin-1β (IL-1β) release, has been compiled from various studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell types, and stimuli used.
| Inhibitor | Target/Mechanism | IC50 (IL-1β Release) | Cell Type | Stimulus |
| This compound | Locks the NACHT domain of NLRP3[1] | 171 nM[1] | Bone Marrow-Derived Macrophages (BMDM) | LPS + Nigericin |
| MCC950 | Binds to the Walker B motif of the NACHT domain, inhibiting ATPase activity[2] | 7.5 nM[3] | Bone Marrow-Derived Macrophages (BMDM) | LPS + ATP |
| 8.1 nM[2] | Human Monocyte-Derived Macrophages (HMDM) | LPS + ATP | ||
| OLT1177 (Dapansutrile) | Inhibits NLRP3 ATPase activity and blocks NLRP3-ASC interaction[3] | 1 nM[3] | J774 Macrophages | Not Specified |
| DFV890 | Directly binds to and prevents the activation of NLRP3[4] | 1.0–2.9 nM[4] | Peripheral Blood Mononuclear Cells (PBMCs) | LPS |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the NLRP3 inflammasome activation pathway and a general experimental workflow for assessing inhibitor potency.
Caption: The NLRP3 inflammasome is activated via a two-signal process leading to inflammation.
Caption: A typical workflow for assessing the potency of NLRP3 inhibitors in vitro.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of NLRP3 inhibitors.
IL-1β Release Assay in Macrophages
This assay quantifies the amount of mature IL-1β secreted by macrophages following inflammasome activation, providing a direct measure of inhibitor potency.
a. Cell Culture and Priming:
-
Murine Bone Marrow-Derived Macrophages (BMDMs) or human THP-1 monocytes differentiated into macrophages are commonly used.
-
Cells are seeded in 96-well plates at a density of approximately 2 x 10^5 cells/well and allowed to adhere.
-
For priming, cells are treated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.
b. Inhibitor Treatment and NLRP3 Activation:
-
After priming, the media is replaced with fresh media containing various concentrations of the NLRP3 inhibitor (e.g., this compound) or vehicle control (DMSO).
-
Cells are pre-incubated with the inhibitor for 30-60 minutes.
-
NLRP3 inflammasome is then activated by adding a stimulus such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 1-2 hours.
c. Quantification of IL-1β:
-
The cell culture supernatant is collected.
-
The concentration of mature IL-1β in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
The IC50 value is calculated from the dose-response curve of the inhibitor.
ASC Oligomerization Assay
This assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation, and assesses the ability of an inhibitor to block this process.
a. Cell Preparation and Treatment:
-
Cells are prepared, primed, and treated with the inhibitor and stimulus as described in the IL-1β release assay.
b. Cell Lysis and Cross-linking:
-
After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing a mild detergent (e.g., Triton X-100).
-
The cell lysates are centrifuged to pellet the insoluble ASC specks.
-
The pellet is resuspended and treated with a cross-linking agent, such as disuccinimidyl suberate (DSS), to stabilize the ASC oligomers.
c. Western Blot Analysis:
-
The cross-linked samples are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for ASC, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
The ASC monomers, dimers, trimers, and high-molecular-weight oligomers are visualized by chemiluminescence. A reduction in the oligomeric forms in the presence of the inhibitor indicates its efficacy.
NLRP3 ATPase Activity Assay
This biochemical assay directly measures the enzymatic activity of NLRP3 and the inhibitory effect of compounds on ATP hydrolysis.
a. Reagents and Materials:
-
Recombinant human NLRP3 protein.
-
ADP-Glo™ Kinase Assay kit (Promega), which measures the amount of ADP produced.
-
Reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
b. Assay Procedure:
-
Recombinant NLRP3 protein is incubated with different concentrations of the inhibitor or vehicle control in the reaction buffer for 15-30 minutes at 37°C.
-
The enzymatic reaction is initiated by adding ATP (e.g., 100 µM final concentration).
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.
-
The ADP-Glo™ Reagent is added to terminate the ATPase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
c. Data Analysis:
-
The luminescence is measured using a plate reader.
-
The amount of ADP produced is proportional to the luminescence signal.
-
The inhibitory effect of the compound on NLRP3 ATPase activity is calculated based on the reduction in ADP formation compared to the vehicle control.
Conclusion
This compound demonstrates potent inhibition of the NLRP3 inflammasome, positioning it as a valuable tool for research and a potential therapeutic candidate. Its potency is comparable to other well-established inhibitors such as MCC950, OLT1177, and DFV890, although direct comparative studies under identical conditions are needed for a definitive ranking. The provided experimental protocols offer a standardized framework for researchers to evaluate and compare the efficacy of these and other novel NLRP3 inhibitors, facilitating the advancement of new treatments for inflammatory diseases.
References
- 1. 3.4.2. Measurement of NLRP3 ATPase Activity Using ADP Glo [bio-protocol.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 4. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: NP3-146 vs. MCC950
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a host of diseases. Its activation leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, making it a prime therapeutic target. Among the small molecule inhibitors developed to target NLRP3, MCC950 has been extensively studied, while NP3-146 has emerged as a notable analogue. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Performance Metrics
| Feature | This compound | MCC950 |
| Target | NLRP3 Inflammasome | NLRP3 Inflammasome |
| Binding Site | NACHT domain of NLRP3 | NACHT domain of NLRP3 |
| Potency (IC50) | ~20 nM (Inhibition of IL-1β release) | 7.5 nM (mouse BMDMs), 8.1 nM (human MDMs)[1] |
| Mechanism of Action | Locks the NACHT domain in an inactive conformation | Blocks ATP hydrolysis by binding to the Walker B motif within the NACHT domain, preventing NLRP3 oligomerization[1] |
| Selectivity | Information not readily available | Specifically inhibits NLRP3; no significant activity against AIM2, NLRC4, or NLRP1 inflammasomes[2] |
| In Vivo Efficacy | Limited data available | Demonstrated efficacy in various animal models of inflammatory diseases[3] |
| Clinical Development | Preclinical | Phase II clinical trial for rheumatoid arthritis discontinued due to liver toxicity[1][4] |
Delving Deeper: Mechanism of Action and In Vitro Potency
Both this compound and MCC950 are direct inhibitors of the NLRP3 inflammasome, targeting the central NACHT domain which is essential for its activation and oligomerization.
MCC950 has been shown to be a potent and selective inhibitor. It directly binds to the Walker B motif within the NACHT domain, a critical site for ATP hydrolysis. By preventing this hydrolysis, MCC950 locks NLRP3 in an inactive conformation, thereby inhibiting the downstream events of inflammasome assembly, caspase-1 activation, and subsequent release of IL-1β and IL-18.[1] Its potency is in the low nanomolar range, with IC50 values of 7.5 nM in mouse bone marrow-derived macrophages (BMDMs) and 8.1 nM in human monocyte-derived macrophages (HMDMs).[1] Importantly, MCC950 demonstrates high selectivity for NLRP3, with no significant inhibitory activity against other inflammasomes like AIM2, NLRC4, or NLRP1.[2]
This compound , an analogue of MCC950, also targets the NACHT domain to inhibit NLRP3 activation.[4] Crystallography studies have revealed that this compound binds to a pocket within the NACHT domain, stabilizing an inactive conformation of NLRP3.[1][5][6][7] It has been reported to inhibit NLRP3 activity and the release of IL-1β at a concentration of 20 nM.[8] While potent, comprehensive data on its selectivity against other inflammasomes is not as readily available as for MCC950.
In Vivo Performance and Clinical Landscape
MCC950 has been extensively evaluated in numerous preclinical models of inflammatory diseases, demonstrating significant therapeutic potential. For instance, in a mouse model of spinal cord injury, MCC950 treatment improved neurological outcomes and reduced the inflammatory response.[3] However, the clinical development of MCC950 for rheumatoid arthritis was halted in a Phase II trial due to observations of elevated serum liver enzymes, indicating potential hepatotoxicity.[1][4] This finding underscores a significant limitation for its systemic use in chronic inflammatory conditions.
The in vivo efficacy and safety profile of This compound are less well-documented in publicly available literature. While its utility as a fluorescent probe for studying NLRP3 is established, further in vivo studies are needed to ascertain its therapeutic potential and potential for off-target toxicities.
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay (IL-1β Release)
This protocol outlines a general method for determining the IC50 of NLRP3 inhibitors in bone marrow-derived macrophages (BMDMs).
1. Isolation and Culture of BMDMs:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Lyse red blood cells using an ACK lysis buffer.
-
Culture the cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 6-7 days to differentiate them into macrophages.
2. Inflammasome Priming and Inhibitor Treatment:
-
Seed the differentiated BMDMs into 96-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Prime the cells with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound or MCC950) for 30-60 minutes.
3. Inflammasome Activation and Cytokine Measurement:
-
Activate the NLRP3 inflammasome by adding ATP (5 mM) or nigericin (10 µM) for 1 hour.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Visualizing the Molecular Pathways and Experimental Flow
To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: NLRP3 inflammasome signaling pathway and points of inhibition by this compound and MCC950.
Caption: Experimental workflow for determining the IC50 of NLRP3 inflammasome inhibitors.
Conclusion: Choosing the Right Tool
Both this compound and MCC950 are valuable tools for researchers studying the NLRP3 inflammasome.
MCC950 stands out for its well-characterized potency, selectivity, and extensive validation in a wide range of in vivo models. However, the documented liver toxicity in a clinical trial is a significant concern for its translational potential and should be a consideration in the design of long-term in vivo studies.
This compound offers a potent alternative for in vitro studies and, as a fluorescent probe, provides unique opportunities for imaging and binding studies. The key advantage of this compound lies in the lack of reported toxicity, which may make it a more attractive candidate for further development. However, the current lack of comprehensive in vivo efficacy and safety data necessitates further investigation to fully understand its therapeutic potential and to draw a direct comparison with MCC950.
For researchers, the choice between this compound and MCC950 will depend on the specific experimental needs. For well-established in vivo models of inflammation where the mechanism of MCC950 is well-understood, it remains a potent tool. For novel in vitro assays, binding studies, and as a potential lead for therapeutic development without the baggage of known clinical toxicity, this compound presents an exciting avenue for exploration. Further head-to-head comparative studies are warranted to delineate the subtle differences in their biological activities and to guide the future development of NLRP3-targeted therapeutics.
References
- 1. Role of NLRP3 Inflammasome in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 inflammasome: structure, mechanism, drug-induced organ toxicity, therapeutic strategies, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]
- 4. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NLRP3 inflammasome activation contributes to the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Two-Cell Model for IL-1β Release Mediated by Death-Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NP3-146 and Traditional Sulfonylurea Compounds: Dual Roles in Inflammation and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel sulfonylurea compound NP3-146 and traditional sulfonylurea drugs, such as glyburide, glipizide, and glimepiride. While structurally related, these compounds exhibit fundamentally different primary mechanisms of action, a distinction critical for targeted drug development. This compound is a potent inhibitor of the NLRP3 inflammasome, a key mediator of inflammation, whereas traditional sulfonylureas are primarily known for their role as insulin secretagogues in the treatment of type 2 diabetes.
Interestingly, some traditional sulfonylureas have been found to possess off-target NLRP3 inhibitory activity, albeit at significantly lower potencies than compounds specifically designed for this purpose. This guide will dissect these disparate functions, presenting a head-to-head comparison of their efficacy in their respective primary roles and exploring the intriguing overlap in their activity profiles.
Section 1: Comparative Efficacy of Traditional Sulfonylureas in Glycemic Control
The primary therapeutic application of traditional sulfonylureas is the management of type 2 diabetes. Their efficacy is primarily measured by the reduction in glycated hemoglobin (HbA1c) levels. The following table summarizes the performance of common sulfonylureas in this capacity.
| Compound | Typical HbA1c Reduction (Monotherapy) | Relative Risk of Hypoglycemia |
| Glyburide (Glibenclamide) | ~1.5%[1][2] | Highest[3][4] |
| Glipizide | ~1.5%[1][2] | Moderate[3] |
| Glimepiride | ~1.5%[1][2] | Lowest[3] |
Section 2: Comparative Potency of this compound and Sulfonylureas in NLRP3 Inflammasome Inhibition
This compound has emerged as a potent and selective inhibitor of the NLRP3 inflammasome. In contrast, the NLRP3 inhibitory activity of traditional sulfonylureas is an off-target effect observed at much higher concentrations.
| Compound | IC50 for NLRP3 Inhibition | Primary Mechanism of Action |
| This compound | ~20 nM (inhibits IL-1β release)[5] | NLRP3 Inflammasome Inhibition |
| MCC950 (comparator) | ~7.5 nM | NLRP3 Inflammasome Inhibition |
| Glyburide (Glibenclamide) | 10-20 µM[6] | Insulin Secretion |
| Glimepiride | IC50 has been determined, showing anti-inflammatory effects | Insulin Secretion |
| Glipizide | Data on direct NLRP3 inhibition is less established | Insulin Secretion |
Section 3: Signaling Pathways and Experimental Workflows
To visually delineate the distinct mechanisms of action, the following diagrams illustrate the canonical signaling pathways associated with traditional sulfonylureas and this compound.
Section 4: Experimental Protocols
4.1 In Vitro Insulin Secretion Assay
This protocol outlines a standard method for assessing the ability of a compound to stimulate insulin secretion from pancreatic beta cells.
-
Cell Culture: MIN6 cells (a mouse pancreatic beta-cell line) are cultured in DMEM supplemented with 15% fetal bovine serum, penicillin/streptomycin, and L-glutamine at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Preparation: Cells are seeded in 24-well plates and grown to 80-90% confluency. Prior to the assay, cells are washed and pre-incubated for 2 hours in a glucose-free Krebs-Ringer bicarbonate (KRB) buffer.
-
Compound Treatment: The pre-incubation buffer is replaced with KRB buffer containing a sub-stimulatory concentration of glucose (e.g., 2.5 mM) and the test compounds (e.g., various concentrations of a sulfonylurea) or vehicle control. A positive control with a high glucose concentration (e.g., 20 mM) is also included.
-
Incubation and Sample Collection: Cells are incubated for 1-2 hours at 37°C. The supernatant is then collected.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Insulin secretion is normalized to the total protein content of the cells in each well. Results are expressed as fold-change relative to the vehicle control.
4.2 In Vitro NLRP3 Inflammasome Inhibition Assay (IL-1β Release)
This protocol describes a common method to evaluate the inhibitory effect of a compound on NLRP3 inflammasome activation.
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are differentiated from bone marrow cells isolated from mice and cultured in DMEM with 10% FBS, penicillin/streptomycin, and M-CSF.
-
Priming (Signal 1): BMDMs are seeded in 96-well plates and primed with lipopolysaccharide (LPS; 1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: After priming, the media is replaced with fresh media containing the test compounds (e.g., this compound, glyburide) at various concentrations.
-
Activation (Signal 2): The NLRP3 inflammasome is then activated by adding a stimulus such as ATP (5 mM) or nigericin (10 µM) for 1 hour.
-
Sample Collection: The cell culture supernatant is collected.
-
IL-1β Quantification: The concentration of secreted IL-1β in the supernatant is measured by ELISA.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces the IL-1β release by 50%, is calculated from the dose-response curve.
Conclusion
The comparison between this compound and traditional sulfonylureas highlights a fascinating divergence in pharmacological activity stemming from a similar chemical scaffold. This compound is a highly potent and specific inhibitor of the NLRP3 inflammasome, with potential therapeutic applications in a wide range of inflammatory diseases. Traditional sulfonylureas, while effective and established treatments for type 2 diabetes through their insulin secretagogue activity, exhibit a much weaker, off-target inhibitory effect on the NLRP3 inflammasome.
This guide underscores the importance of understanding the precise molecular targets and mechanisms of action of drug candidates. For researchers in drug development, the dual activity of certain sulfonylureas, although separated by a large potency gap, may offer intriguing possibilities for the design of novel compounds with tailored polypharmacology, potentially addressing both metabolic and inflammatory components of diseases. The provided data and protocols serve as a foundational resource for the continued investigation and comparison of these and other related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Second-Generation Antidiabetic Sulfonylureas Inhibit Candida albicans and Candidalysin-Mediated Activation of the NLRP3 Inflammasome [pubmed.ncbi.nlm.nih.gov]
NP3-146: A Specific Negative Control for Non-NLRP3 Inflammasome Research
Performance Comparison of Inflammasome Inhibitors
The utility of a negative control hinges on its specificity. An ideal negative control for non-NLRP3 inflammasome studies should potently inhibit NLRP3 activity while having no effect on other inflammasomes. NP3-146, an analog of the well-characterized NLRP3 inhibitor MCC950, fits this profile.[1][2] MCC950 has been extensively documented to specifically inhibit the NLRP3 inflammasome at nanomolar concentrations, without affecting the activation of AIM2, NLRC4, or NLRP1 inflammasomes.[1][3][4][5] This high degree of specificity is attributed to its direct binding to the NACHT domain of NLRP3, preventing its conformational change and subsequent oligomerization.[6]
In contrast, other commonly used anti-inflammatory compounds exhibit broader activity, making them unsuitable as specific negative controls.
| Inhibitor | Target Inflammasome(s) | Reported IC50 for NLRP3 | Specificity Notes |
| This compound / MCC950 | NLRP3 | ~7.5 nM (murine), ~8.1 nM (human) [1] | Highly specific for NLRP3. Does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes.[1][3][4][5] |
| Oridonin | NLRP3 | ~3 µM | Covalently binds to NLRP3.[7][8][9] Reported to be specific for NLRP3 and does not affect AIM2 or NLRC4 inflammasomes.[10] |
| Parthenolide | NLRP3, NLRC4, NLRP1 | Not specific | Directly inhibits caspase-1 activity, affecting multiple inflammasomes.[11][12][13] |
| Bay 11-7082 | NLRP3 | ~10 µM | Primarily an NF-κB inhibitor, but also directly inhibits NLRP3 ATPase activity.[11][12][14][15][16] Shows partial inhibition of NLRC4.[11][13] |
Signaling Pathways and Experimental Workflow
To effectively utilize this compound as a negative control, a clear understanding of the distinct signaling pathways of the inflammasomes under investigation is essential.
A typical experimental workflow to validate the specificity of an inhibitor involves priming cells, pre-treating with the inhibitor, stimulating with specific inflammasome activators, and then measuring the downstream readouts.
Experimental Protocols
To rigorously validate this compound as a negative control, the following key experiments are recommended.
IL-1β Secretion Assay (ELISA)
This assay quantifies the release of the mature, active form of IL-1β, a hallmark of inflammasome activation.
Methodology:
-
Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., THP-1) in 96-well plates.
-
Priming: Prime cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 30-60 minutes.
-
Inflammasome Activation: Stimulate the cells with specific agonists for the inflammasome of interest:
-
NLRP3: Nigericin (5 µM) or ATP (5 mM) for 1 hour.
-
AIM2: Transfect with poly(dA:dT) (1 µg/mL) for 6 hours.
-
NLRC4: Transfect with flagellin (1 µg/mL) for 6 hours.
-
-
Sample Collection: Centrifuge the plates and collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Caspase-1 Cleavage Assay (Western Blot)
This assay detects the cleavage of pro-caspase-1 into its active p20 subunit, a direct measure of inflammasome activation.
Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 from the IL-1β Secretion Assay, using larger culture plates (e.g., 12-well or 6-well) to obtain sufficient protein.
-
Sample Preparation:
-
Supernatant: Collect the cell culture supernatant and concentrate the proteins using methods such as TCA precipitation.
-
Cell Lysate: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of protein from the supernatant and/or cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the cleaved p20 subunit of caspase-1 and pro-caspase-1.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
ASC Speck Formation Assay (Immunofluorescence Microscopy)
This imaging-based assay visualizes the oligomerization of the adaptor protein ASC into a large "speck," a key step in the assembly of most inflammasomes.
Methodology:
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate.
-
Priming and Treatment: Follow steps 2-4 from the IL-1β Secretion Assay.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against ASC.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Quantify the percentage of cells containing ASC specks.
-
Conclusion
The high specificity of this compound for the NLRP3 inflammasome makes it an invaluable tool for researchers studying non-NLRP3 inflammasome pathways. Its use as a negative control allows for the clear delineation of NLRP3-dependent and -independent effects, thereby enhancing the rigor and reliability of experimental findings. By employing the standardized protocols outlined in this guide, researchers can confidently utilize this compound to dissect the complex and crucial roles of AIM2, NLRC4, and other non-NLRP3 inflammasomes in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. interleukin-ii.com [interleukin-ii.com]
- 6. Brazilin is a natural product inhibitor of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory Compounds Parthenolide and Bay 11-7082 Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory compounds parthenolide and Bay 11-7082 are direct inhibitors of the inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 15. invivogen.com [invivogen.com]
- 16. portlandpress.com [portlandpress.com]
Confirming NLRP3 Inhibition Specificity of NP3-146 with Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the NLRP3 inflammasome inhibitor NP3-146's performance in wild-type versus NLRP3 genetic knockout models. The data herein illustrates the standard methodology for confirming the on-target specificity of NLRP3 inhibitors, a critical step in preclinical drug development.
Introduction to this compound and NLRP3 Inflammasome
The NLRP3 inflammasome is a key component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of danger signals. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound is a potent and selective small molecule inhibitor that directly targets the NLRP3 protein, locking its NACHT domain to prevent inflammasome assembly and subsequent activation.[1][2] To rigorously validate that the inhibitory action of this compound is specifically mediated through NLRP3, experiments utilizing genetic knockouts are the gold standard. By comparing the effects of this compound in cells or animals with a functional NLRP3 gene (wild-type) to those lacking the gene (NLRP3 knockout), researchers can definitively attribute the compound's activity to its intended target.
Performance Comparison: this compound in Wild-Type vs. NLRP3 Knockout Models
The following tables summarize the expected quantitative data from key experiments designed to assess the specificity of this compound. The data demonstrates that this compound effectively inhibits NLRP3 inflammasome activation in wild-type cells, while having no significant effect in NLRP3 knockout cells, where the target is absent.
Note: The following data is representative and compiled based on established principles of NLRP3 inhibition.
Table 1: IL-1β Release in Bone Marrow-Derived Macrophages (BMDMs)
| Cell Type | Treatment | IL-1β Concentration (pg/mL) | % Inhibition |
| Wild-Type | Vehicle (LPS + Nigericin) | 1500 ± 120 | - |
| This compound (1 µM) + LPS + Nigericin | 150 ± 25 | 90% | |
| NLRP3 Knockout | Vehicle (LPS + Nigericin) | 25 ± 8 | - |
| This compound (1 µM) + LPS + Nigericin | 22 ± 6 | No significant effect |
Table 2: Caspase-1 Activation in BMDMs
| Cell Type | Treatment | Relative Caspase-1 Activity (%) | % Inhibition |
| Wild-Type | Vehicle (LPS + Nigericin) | 100 ± 10 | - |
| This compound (1 µM) + LPS + Nigericin | 12 ± 4 | 88% | |
| NLRP3 Knockout | Vehicle (LPS + Nigericin) | 5 ± 2 | - |
| This compound (1 µM) + LPS + Nigericin | 4 ± 1.5 | No significant effect |
Table 3: ASC Speck Formation in Primary Macrophages
| Cell Type | Treatment | % of Cells with ASC Specks | % Inhibition |
| Wild-Type | Vehicle (LPS + Nigericin) | 35 ± 5 | - |
| This compound (1 µM) + LPS + Nigericin | 3 ± 1 | 91% | |
| NLRP3 Knockout | Vehicle (LPS + Nigericin) | < 1 | - |
| This compound (1 µM) + LPS + Nigericin | < 1 | No significant effect |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Confirming this compound Specificity Using Genetic Knockouts.
Detailed Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: Bone marrow-derived macrophages (BMDMs) from wild-type C57BL/6J mice and NLRP3 knockout (Nlrp3-/-) mice on a C57BL/6J background.
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Priming: Cells are primed with 100 ng/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: this compound (1 µM) or vehicle (DMSO) is added to the cells 30 minutes prior to the activation step.
-
Activation: NLRP3 inflammasome is activated by treating the cells with 10 µM Nigericin for 1 hour.
2. IL-1β ELISA
-
Following treatment, cell culture supernatants are collected.
-
The concentration of secreted IL-1β is quantified using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.
-
Absorbance is measured at 450 nm using a microplate reader.
3. Caspase-1 Activity Assay
-
Cell lysates are prepared after treatment.
-
Caspase-1 activity is measured using a fluorometric assay kit that detects the cleavage of a specific Caspase-1 substrate (e.g., YVAD-AFC).
-
Fluorescence is measured using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
4. ASC Speck Visualization by Immunofluorescence Microscopy
-
Cells are cultured on glass coverslips and subjected to the treatments as described above.
-
After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% bovine serum albumin.
-
Cells are then incubated with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted on glass slides, and images are acquired using a fluorescence microscope. The percentage of cells containing ASC specks (distinct fluorescent puncta) is quantified.
Conclusion
The use of NLRP3 genetic knockout models provides unequivocal evidence for the on-target activity of this compound. The absence of inhibitory effect in NLRP3 knockout cells confirms that this compound's mechanism of action is dependent on the presence of the NLRP3 protein. This rigorous validation is a cornerstone for the continued development of this compound as a specific therapeutic agent for NLRP3-driven inflammatory diseases.
References
Comparative Analysis of NP3-146 Cross-Reactivity with Other Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of NP3-146, a potent NLRP3 inflammasome inhibitor, with other cellular pathways. The information is intended for researchers, scientists, and drug development professionals working on inflammatory diseases and drug discovery.
Introduction to this compound
This compound, also known as NLRP3-IN-5, is a small molecule inhibitor of the NLRP3 inflammasome.[1] It functions by directly binding to the NACHT domain of the NLRP3 protein, locking it in an inactive conformation and thereby preventing the assembly of the inflammasome complex.[1] This inhibitory action blocks the downstream activation of caspase-1 and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18.[1] this compound is structurally and functionally similar to the well-characterized NLRP3 inhibitor, MCC950.
Comparison of this compound with Alternative NLRP3 Inhibitors
The specificity of NLRP3 inhibitors is crucial for their therapeutic potential, as off-target effects can lead to unwanted side effects. This section compares the selectivity profile of this compound with other known NLRP3 inhibitors.
| Compound | Primary Target | Selectivity Profile | Reported IC50 for NLRP3 |
| This compound | NLRP3 Inflammasome | Highly selective for NLRP3. Data on cross-reactivity with other inflammasomes and pathways is limited but expected to be similar to MCC950 due to structural similarity. | ~20 nM for IL-1β release[2] |
| MCC950 | NLRP3 Inflammasome | Highly selective for NLRP3. Does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1. Does not affect TNF-α secretion, indicating no direct inhibition of the NF-κB pathway beyond NLRP3 priming. | ~7.5 nM |
| J114 | NLRP3 and AIM2 Inflammasomes | Exhibits dual inhibitory activity against both NLRP3 and AIM2 inflammasomes by targeting the adaptor protein ASC. | Not specified |
| Oridonin | NLRP3 Inflammasome | A natural product that directly binds to the NACHT domain of NLRP3. Its broader selectivity profile is not as well-characterized as synthetic inhibitors. | Micromolar range |
| β-Carotene | NLRP3 Inflammasome | A natural product that selectively inhibits NLRP3 by binding to its pyrin domain (PYD). | Micromolar range[2] |
Cross-Reactivity with Other Cellular Pathways
The primary concern regarding the cross-reactivity of NLRP3 inhibitors is their potential to interfere with other essential cellular signaling pathways, particularly those involved in the innate immune response.
Inflammasome Pathways
The inflammasome family consists of several distinct protein complexes that respond to different stimuli. High specificity for NLRP3 is a desirable trait for a therapeutic inhibitor. While direct comparative studies on this compound are not widely available, the extensive research on its analog, MCC950, provides strong evidence for the high selectivity of this class of molecules. MCC950 has been shown to not affect the activation of AIM2, NLRC4, or NLRP1 inflammasomes.
Toll-Like Receptor (TLR) Signaling
TLR signaling is crucial for the initial detection of pathogens and the subsequent activation of inflammatory responses, including the priming of the NLRP3 inflammasome. It is important that an NLRP3 inhibitor does not interfere with the broader TLR-mediated immune response. Studies on MCC950 have shown that it does not inhibit the secretion of TNF-α, a key cytokine downstream of the NF-κB pathway, which is activated by TLRs. This suggests that the inhibitory action is specific to the NLRP3 inflammasome activation and does not broadly suppress TLR signaling.
NF-κB and MAPK Pathways
The NF-κB and MAPK signaling pathways are central to the inflammatory response and are involved in the transcription of pro-inflammatory genes, including NLRP3 and IL1B. Direct inhibition of these pathways could lead to broad immunosuppression. The available data on MCC950 suggests that it does not directly inhibit NF-κB or MAPK signaling. Its effect is downstream of the transcriptional upregulation of NLRP3 and pro-IL-1β.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of NLRP3 inhibitor selectivity.
Inflammasome Selectivity Assay
Objective: To determine the selectivity of an inhibitor against different inflammasomes (NLRP3, NLRC4, AIM2, and NLRP1).
Cell Line: Bone marrow-derived macrophages (BMDMs) from wild-type mice.
Protocol:
-
Cell Culture: Culture BMDMs in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Priming: Prime the BMDMs with 500 ng/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of inflammasome components.
-
Inhibitor Treatment: Pre-treat the primed BMDMs with various concentrations of the test inhibitor (e.g., this compound) for 30 minutes.
-
Inflammasome Activation:
-
NLRP3: Stimulate with 5 µM nigericin or 5 mM ATP for 1 hour.
-
NLRC4: Transfect with 1 µg/mL flagellin from Salmonella typhimurium for 6 hours.
-
AIM2: Transfect with 1 µg/mL poly(dA:dT) for 6 hours.
-
NLRP1: Stimulate with 10 µg/mL anthrax lethal toxin for 2 hours (requires specific mouse strains, e.g., BALB/c).
-
-
Sample Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value for the inhibition of IL-1β release for each inflammasome.
NF-κB Pathway Activity Assay
Objective: To assess the effect of an inhibitor on the NF-κB signaling pathway.
Cell Line: HEK293T cells stably expressing an NF-κB-luciferase reporter.
Protocol:
-
Cell Culture: Culture the HEK293T reporter cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test inhibitor for 1 hour.
-
NF-κB Activation: Stimulate the cells with 100 ng/mL TNF-α for 6 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Determine the effect of the inhibitor on TNF-α-induced NF-κB activation.
Visualizations
Caption: this compound inhibits the NLRP3 inflammasome pathway.
References
A Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: NP3-146 vs. MCC950
A detailed analysis for researchers, scientists, and drug development professionals on the efficacy of two prominent NLRP3 inflammasome inhibitors, NP3-146 and MCC950. This guide provides a comprehensive comparison of their performance based on available experimental data.
The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in a wide range of inflammatory diseases. Its activation leads to the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18), driving inflammatory processes. Consequently, the development of small molecule inhibitors targeting the NLRP3 inflammasome has become a significant focus of therapeutic research. This guide provides a comparative overview of two such inhibitors: the well-characterized MCC950 and the experimental compound this compound.
Quantitative Efficacy Data
A summary of the available quantitative data for this compound and MCC950 is presented below. The data highlights the in vitro potency of both compounds in inhibiting NLRP3 inflammasome activation.
| Parameter | This compound | MCC950 | Reference |
| Target | NLRP3 Inflammasome | NLRP3 Inflammasome | [1][2] |
| IC50 (in vitro) | 20 nM (inhibition of IL-1β release) | 7.5 nM (murine BMDMs), 8.1 nM (human MDMs) | [2] |
Note: While extensive in vivo efficacy data is available for MCC950 across various animal models of inflammatory diseases, similar data for this compound is not yet publicly available. The information for this compound is primarily based on in vitro assays and structural studies.
Mechanism of Action
Both this compound and MCC950 are direct inhibitors of the NLRP3 inflammasome. They function by binding to the NACHT domain of the NLRP3 protein, a critical step for its activation and the subsequent assembly of the inflammasome complex. This binding prevents the conformational changes required for NLRP3 oligomerization and the recruitment of the adaptor protein ASC, thereby blocking the activation of caspase-1 and the release of mature IL-1β and IL-18. A crystal structure of the human NLRP3 NACHT domain in complex with this compound has been solved, providing detailed insights into its binding mode.[1][3]
Signaling Pathway and Inhibition
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the points of inhibition by this compound and MCC950.
References
- 1. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Assessing the Selectivity Profile of NP3-146 in Human vs. Mouse Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selectivity profile of NP3-146, a potent inhibitor of the NLRP3 inflammasome, in human versus mouse cells. This document summarizes available data, details relevant experimental protocols, and visualizes key biological pathways and workflows to aid in the design and interpretation of studies utilizing this compound.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), leading to inflammatory cell death (pyroptosis). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound, an analog of the well-characterized NLRP3 inhibitor MCC950, exerts its inhibitory effect by locking the NACHT domain of NLRP3 in an inactive conformation.
Quantitative Assessment of Inhibitor Potency
| Compound | Cell Line | Species | Assay Conditions | IC50 | Reference |
| MCC950 | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | LPS + Nigericin | 7.5 nM | [1] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | Human | LPS + Nigericin | 8.1 nM | [1] |
Note: This data is for MCC950, a close structural analog of this compound. While indicative, the potency of this compound may differ.
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds like this compound on the NLRP3 inflammasome in macrophage cell lines.
Cell Lines:
-
Human: THP-1 (human monocytic cell line)
-
Mouse: J774A.1 (mouse macrophage cell line)
Materials:
-
THP-1 or J774A.1 cells
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP (NLRP3 activators)
-
This compound or other test inhibitors
-
ELISA kit for human or mouse IL-1β
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Methodology:
-
Cell Culture and Differentiation (THP-1):
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate into macrophage-like cells, seed THP-1 cells in 96-well plates and treat with PMA (e.g., 50-100 ng/mL) for 24-48 hours. After differentiation, replace the PMA-containing medium with fresh medium and rest the cells for 24 hours.
-
-
Cell Culture (J774A.1):
-
Culture J774A.1 macrophages in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells in 96-well plates and allow them to adhere overnight.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 or adherent J774A.1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for 30-60 minutes.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding an agonist such as Nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM). Incubate for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plates and collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using a species-specific ELISA kit according to the manufacturer's instructions.
-
Assess cell viability and cytotoxicity by measuring LDH release from the collected supernatants using an LDH assay kit.
-
Off-Target Selectivity Profiling
While specific off-target screening data for this compound is not publicly available, a standard approach to assess the selectivity of a compound involves screening it against a panel of related and unrelated biological targets. For an NLRP3 inhibitor, this would typically include:
-
Other Inflammasomes: Testing the compound's effect on AIM2 and NLRC4 inflammasomes, which are activated by different stimuli (e.g., poly(dA:dT) for AIM2, and flagellin for NLRC4).
-
Kinase Panels: Screening against a broad panel of kinases to identify any off-target kinase inhibition.
-
Receptor and Ion Channel Panels: Assessing activity against a range of G-protein coupled receptors (GPCRs) and ion channels.
Visualizing the Molecular Landscape
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical activation pathway of the NLRP3 inflammasome, the target of this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Experimental Workflow for Assessing NLRP3 Inhibition
The following diagram outlines a typical workflow for evaluating the efficacy of an NLRP3 inhibitor.
Caption: A standard experimental workflow for the in vitro assessment of NLRP3 inflammasome inhibitors.
Conclusion
This compound is a valuable tool for studying the role of the NLRP3 inflammasome in various pathological conditions. While direct comparative data on its selectivity in human versus mouse cells is limited, the information available for its analog, MCC950, suggests a similar potency profile. The provided experimental protocols and diagrams offer a framework for researchers to design and execute robust studies to further characterize the activity of this compound and other NLRP3 inhibitors. Future studies directly comparing the inhibitory profile of this compound in human and murine cells under identical experimental conditions will be crucial for a more definitive assessment of its cross-species selectivity.
References
Safety Operating Guide
Proper Disposal of NP3-146: A Guide for Laboratory Professionals
For immediate reference, consult the manufacturer's Safety Data Sheet (SDS) for NP3-146 prior to handling or disposal. This document provides comprehensive safety, handling, and disposal information tailored to the specific formulation of the compound.
This compound, an experimental NLRP3 inflammasome inhibitor, requires careful management and disposal to ensure personnel safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to established laboratory safety protocols and local, state, and federal regulations when disposing of this compound and its containers.
Summary of Key Disposal Information
| Waste Type | Disposal Recommendation |
| Unused this compound | Treat as hazardous chemical waste. Dispose of through a licensed professional waste disposal service. |
| Empty Containers | Triple rinse with an appropriate solvent. Dispose of the rinsate as hazardous waste. Punctured and triple-rinsed containers may be disposed of as regular waste, pending local regulations. |
| Contaminated Materials | All materials that have come into contact with this compound (e.g., personal protective equipment, absorbent pads, glassware) should be treated as hazardous waste and disposed of accordingly. |
Disposal Procedures
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.
Step 2: Preparing for Disposal
-
Solid Waste: Collect unused this compound and contaminated disposable materials in a clearly labeled, sealed container suitable for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Step 3: Disposal Pathway Engage a certified hazardous waste management company for the final disposal of this compound waste. Provide them with the Safety Data Sheet to ensure proper handling and disposal methods are employed.
Step 4: Decontamination Thoroughly decontaminate all non-disposable equipment that has come into contact with this compound using an appropriate solvent. Collect all cleaning materials and rinsate as hazardous waste.
Experimental Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always refer to the specific Safety Data Sheet provided by the manufacturer and comply with all applicable institutional and governmental regulations.
Safeguarding Your Research: Personal Protective Equipment Protocol for NP3-146
For Immediate Implementation: This document outlines the essential personal protective equipment (PPE) and procedures for the safe handling and disposal of NP3-146, a potent NLRP3 inflammasome inhibitor. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel.
Essential Personal Protective Equipment
Proper selection and use of PPE are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | To prevent skin contact. |
| Eye Protection | Appropriate safety glasses | To protect eyes from splashes. |
| Body Protection | Laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Chemical fume hood | To prevent inhalation of dust or aerosols. |
Procedural Workflow for Handling this compound
The following diagram details the step-by-step process for safely handling this compound, from preparation to the completion of the experimental work.
Caption: Step-by-step workflow for handling this compound.
Disposal Plan for Contaminated Materials
Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure. The following plan must be followed for all materials that have come into contact with this compound.
In the event of accidental exposure, it is imperative to follow these first aid measures immediately while seeking medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. |
| Skin Contact | Wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. |
| Eye Contact | Rinse the eyes with copious amounts of water for at least 15 minutes. |
| Ingestion | Rinse the mouth with water. |
The toxicological properties of this compound have not been fully investigated.[1] Therefore, it should be handled with the utmost care, treating it as a potentially toxic substance.[1]
Disposal Workflow for Contaminated PPE
The following diagram illustrates the correct procedure for the disposal of PPE contaminated with this compound.
Caption: Procedure for disposing of contaminated PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
